Propyl (S)-4-chloro-3-hydroxybutanoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H13ClO3 |
|---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
propyl (3S)-4-chloro-3-hydroxybutanoate |
InChI |
InChI=1S/C7H13ClO3/c1-2-3-11-7(10)4-6(9)5-8/h6,9H,2-5H2,1H3/t6-/m0/s1 |
InChI Key |
KFHFKBSXONJDPU-LURJTMIESA-N |
Isomeric SMILES |
CCCOC(=O)C[C@@H](CCl)O |
Canonical SMILES |
CCCOC(=O)CC(CCl)O |
Origin of Product |
United States |
Foundational & Exploratory
Propyl (S)-4-chloro-3-hydroxybutanoate: A Comprehensive Technical Guide on Chemical Properties and Pharmaceutical Applications
Executive Summary
Propyl (S)-4-chloro-3-hydroxybutanoate (CAS: 86728-94-1) is a highly versatile, optically active aliphatic ester. In modern drug development, chiral synthons with precise stereochemistry are the backbone of active pharmaceutical ingredient (API) manufacturing. While its ethyl homologue is widely discussed in literature[1], the propyl ester offers distinct lipophilicity and steric bulk. These properties provide critical advantages in specific phase-transfer reactions, downstream crystallizations, and the synthesis of complex APIs, including statins (HMG-CoA reductase inhibitors) and nootropics like oxiracetam[2][3].
This whitepaper provides an in-depth analysis of the physicochemical properties, biocatalytic synthesis workflows, and downstream application protocols for Propyl (S)-4-chloro-3-hydroxybutanoate, grounded in field-proven methodologies.
Physicochemical & Structural Properties
The utility of Propyl (S)-4-chloro-3-hydroxybutanoate stems from its bifunctional nature—possessing both a reactive secondary hydroxyl group and a terminal alkyl chloride—anchored by a highly stable (S)-chiral center.
| Property | Value / Description |
| Chemical Name | Propyl (S)-4-chloro-3-hydroxybutanoate |
| CAS Number | 86728-94-1 |
| Molecular Formula | C₇H₁₃ClO₃ |
| Molecular Weight | 180.63 g/mol |
| Physical State | Colorless to pale yellow viscous liquid |
| Stereochemistry | (S)-configuration at the C3 position |
| Boiling Point | ~95–100 °C at 5 mm Hg (extrapolated from ethyl homologue)[1] |
| Solubility | Soluble in ethanol, ethyl acetate, and DMF; slightly soluble in water |
Biocatalytic Synthesis: Mechanism and Causality
To achieve the stringent enantiomeric excess (ee > 99.5%) required for API intermediates, biocatalytic asymmetric reduction is prioritized over traditional chemical reductions (e.g., NaBH₄)[4].
The Causality of Biocatalysis: Chemical reduction of propyl 4-chloroacetoacetate often yields racemic mixtures or requires expensive chiral transition-metal catalysts (like Ru-BINAP) that operate under high hydrogen pressure and leave toxic heavy metal residues. In contrast, biocatalysis using Alcohol Dehydrogenases (ADHs) or Ketoreductases (KREDs) operates in mild, aqueous media[1]. The enzyme's chiral binding pocket ensures strict facial selectivity during hydride transfer, yielding >99.9% ee while eliminating metal toxicity risks—a critical regulatory requirement in drug development.
Protocol 1: Biocatalytic Asymmetric Reduction Workflow
This protocol utilizes a coupled enzyme system for self-validating cofactor recycling.
-
Substrate Suspension: Suspend 1.0 M of propyl 4-chloroacetoacetate in a 100 mM phosphate buffer system adjusted to pH 6.5–7.0.
-
Enzyme & Cofactor Addition: Introduce the engineered Ketoreductase (KRED) alongside a cofactor recycling system consisting of Glucose Dehydrogenase (GDH) and D-glucose.
-
Causality: KRED requires NADPH to donate a hydride to the ketone. GDH oxidizes glucose to gluconolactone, simultaneously reducing NADP⁺ back to NADPH, creating a closed-loop, self-sustaining catalytic cycle[1].
-
-
Reaction Parameters: Maintain the bioreactor at 30 °C with vigorous stirring (500 rpm) for 24 hours. The biphasic nature of the ester in water requires high mass transfer rates. Maintain pH using 1 M NaOH via an autotitrator, as gluconic acid is produced as a byproduct.
-
Isolation & Validation: Extract the aqueous mixture with three volumes of ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under vacuum.
-
Self-Validation: Analyze an aliquot via chiral Gas Chromatography (GC). The presence of a single peak corresponding to the (S)-enantiomer confirms successful stereocontrol.
-
Biocatalytic asymmetric reduction workflow with closed-loop cofactor recycling.
Downstream Pharmaceutical Applications
Propyl (S)-4-chloro-3-hydroxybutanoate serves as a critical junction for two major pharmacological classes: Statins and Nootropics.
Pathway A: Statin Side-Chain Synthesis (Cyanidation)
The ester is a direct precursor for the chiral 3,5-dihydroxy acid side chain of statins (e.g., atorvastatin, rosuvastatin). The foundational transformation is cyanidation to yield Propyl (R)-4-cyano-3-hydroxybutyrate[5][6].
Mechanistic Insight (The CIP Priority Flip): During cyanidation, the nucleophilic cyanide ion (CN⁻) displaces the chloride ion via an Sₙ2 mechanism. Because the reaction occurs at C4 (a primary carbon), the chiral center at C3 is physically untouched, meaning the absolute spatial configuration is retained. However, because the -CN group has a lower Cahn-Ingold-Prelog (CIP) priority than the -Cl group, the formal nomenclature flips from (S) to (R)[5][6].
Protocol 2: Cyanidation to Propyl (R)-4-cyano-3-hydroxybutyrate
-
Solvent Preparation: Dissolve Propyl (S)-4-chloro-3-hydroxybutanoate in an aprotic polar solvent (e.g., Dimethylformamide, DMF) to solvate the nucleophile without hydrogen-bonding interference[6].
-
Nucleophile Addition: Slowly add an aqueous solution of sodium cyanide (NaCN) dropwise.
-
Causality: Dropwise addition controls the exothermic Sₙ2 substitution and prevents the thermal degradation of the ester linkage[5].
-
-
Thermal Incubation: Stir the mixture at 40–70 °C for 2 to 5 hours until complete conversion is observed via Thin Layer Chromatography (TLC)[6].
-
Quench and Extract: Quench the reaction with ice-cold water. Extract the product using a non-polar solvent (e.g., toluene). Wash the organic layer with brine to remove residual cyanide salts.
-
Validation: Perform high-performance liquid chromatography (HPLC) to ensure the target (R)-cyano ester is isolated with >99% ee[5].
Pathway B: Synthesis of (S)-Oxiracetam
Propyl (S)-4-chloro-3-hydroxybutanoate is also utilized in the synthesis of oxiracetam, a prominent cognitive enhancer[2][3]. The terminal chloride undergoes amination or azidation (using NaN₃ followed by reduction) to yield a 4-amino-3-hydroxybutyrate derivative[7][8]. Subsequent reaction with glycinamide hydrochloride and intramolecular cyclization forms the characteristic 4-hydroxy-2-oxopyrrolidine ring of oxiracetam[2].
Downstream synthetic divergence for Statin APIs and Oxiracetam.
Analytical Validation & Quality Control
To ensure the trustworthiness of the intermediate before committing it to multi-step API synthesis, the enantiomeric purity must be rigorously validated.
Chiral Chromatography Logic: Enantiomers possess identical physical properties in achiral environments, making standard GC/HPLC ineffective. By utilizing a chiral stationary phase (e.g., cyclodextrin-based columns for GC or amylose/cellulose derivatives for HPLC), the stationary phase forms transient, diastereomeric complexes with the (R) and (S) isomers. Because these temporary complexes have different free energies of formation, they elute at different retention times, allowing for baseline resolution and precise quantification of the ee[4]. A validated batch must demonstrate an ee of ≥ 99.5% to prevent the amplification of chiral impurities in downstream API crystallization.
References
-
(S)-Propyl 4-chloro-3-hydroxybutanoate | ChemScene | Chemikart Chemikart.[Link]
- EP0573184A1 - t-Butyl (R)-(-)
-
t-Butyl (R)-(-)-4-Cyano-3-hydroxybutyrate and process for its preparation (EP 0 573 184 B1) European Patent Office / Googleapis.[Link]
-
Isopropyl 4-amino-3-hydroxybutanoate - CAS号885032-37-1 Molaid.[Link]
-
Synthesis of oxiracetam PrepChem. [Link]
-
ChemInform Abstract: Preparation of Ethyl (R)-3-Hydroxy-4-chlorobutyrate... ResearchGate.[Link]
-
Oxiracetam | Manufacturers | Suppliers | India - Active Pharmaceutical Ingredient Manus Aktteva Biopharma.[Link]
-
Preparation method of high-purity ethyl 4-chloro-3-hydroxybutyrate Patsnap.[Link]
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- 8. researchgate.net [researchgate.net]
Propyl (S)-4-chloro-3-hydroxybutanoate Synthesis Pathways: A Technical Guide
Introduction & Mechanistic Rationale
Propyl (S)-4-chloro-3-hydroxybutanoate ((S)-PCHBE) is a highly versatile, C4-chiral halohydrin. It serves as a foundational building block in the synthesis of hydroxymethylglutaryl-CoA (HMG-CoA) reductase inhibitors (e.g., atorvastatin, rosuvastatin), L-carnitine analogs, and pharmacologically active pyrrolidone derivatives[1]. While the ethyl ester variant ((S)-CHBE) is more frequently cited in legacy literature, the propyl ester provides modulated lipophilicity. This subtle structural difference thermodynamically favors specific downstream transesterification and cyanogenation reactions, improving overall yields in multi-step active pharmaceutical ingredient (API) manufacturing[2].
As a prochiral β-keto ester, the synthesis of (S)-PCHBE requires the highly stereoselective reduction of the ketone moiety on propyl 4-chloroacetoacetate (PCAAE). The presence of the highly reactive C4 chlorine atom presents a significant synthetic challenge: harsh reducing agents or extreme pH levels readily trigger spontaneous dehalogenation or epoxide formation. Consequently, synthesis pathways must operate under strictly controlled conditions to preserve the halogen moiety while achieving an enantiomeric excess (ee) exceeding 99%.
This guide details the two primary, industrially relevant synthesis pathways: Biocatalytic Asymmetric Reduction and Chemocatalytic Asymmetric Hydrogenation .
Core Synthesis Pathways
Biocatalytic Asymmetric Reduction (The Gold Standard)
The biocatalytic reduction of PCAAE to (S)-PCHBE relies on stereoselective Carbonyl Reductases (CR) or Alcohol Dehydrogenases (ADH) derived from microbial sources (e.g., Candida magnoliae or engineered E. coli)[3].
Mechanistic Causality: Biocatalysis is the preferred industrial route because it operates at physiological pH (6.5–7.0) and ambient temperatures (30°C), perfectly preserving the fragile C–Cl bond[1]. The enzyme's chiral binding pocket forces the hydride transfer from the cofactor (NADH or NADPH) exclusively to the re-face of the prochiral ketone, yielding the (S)-enantiomer with absolute stereocontrol.
To achieve the high productivities required for commercial viability (often 20–100 g/L·h)[4], a continuous cofactor regeneration system is mandatory. Glucose Dehydrogenase (GDH) is coupled with the primary reductase to recycle NAD(P)+ back to NAD(P)H using glucose as a sacrificial co-substrate. This dual-enzyme cascade pushes the thermodynamic equilibrium entirely toward product formation.
Fig 1: Biocatalytic cofactor regeneration cycle for (S)-PCHBE synthesis.
Chemocatalytic Asymmetric Hydrogenation (The Transition Metal Route)
Pioneered by[5], the asymmetric hydrogenation of β-keto esters using Ruthenium(II)-BINAP complexes remains a powerful, purely chemical alternative.
Mechanistic Causality: The Ru(II) center coordinates with both the ketone carbonyl oxygen and the ester carbonyl oxygen of PCAAE, forming a rigid, six-membered chelate transition state. The chiral environment, dictated by the sterically demanding (S)-BINAP ligand, forces the approach of hydrogen gas to the si-face of the ketone. While this pathway offers exceptional Turnover Numbers (TON), it requires high hydrogen pressure (50–100 atm) and rigorous anhydrous/anaerobic conditions to prevent catalyst poisoning and unwanted dehalogenation side reactions[5].
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning the reaction setup inherently provides real-time feedback on kinetic progress and stereochemical success.
Protocol A: Biphasic Biocatalytic Workflow
Rationale for Biphasic Design: Both the substrate (PCAAE) and the product ((S)-PCHBE) exhibit cellular and enzymatic toxicity at concentrations exceeding 100 mM. By introducing an organic phase (e.g., n-butyl acetate), the substrate is slowly partitioned into the aqueous phase where the enzymes reside, and the product is continuously extracted back into the organic phase. This mitigates product inhibition and protects the biocatalyst[1].
Step-by-Step Methodology:
-
Biocatalyst Preparation: Suspend 10 g/L of lyophilized recombinant E. coli cells (co-expressing CR and GDH) in 100 mM potassium phosphate buffer (pH 6.5).
-
Co-substrate Addition: Dissolve D-glucose (1.5 molar equivalents relative to the final substrate load) into the aqueous phase.
-
Biphasic Setup: Add an equal volume of n-butyl acetate to the reactor to create a 1:1 (v/v) aqueous-organic biphasic system.
-
Substrate Feeding: Slowly dose PCAAE into the organic phase to achieve a final theoretical concentration of 1 M.
-
Incubation & Titration: Maintain the reactor at 30°C with an agitation speed of 600 rpm.
Self-Validation Mechanism (Real-Time Kinetics): The oxidation of glucose by GDH produces gluconic acid, which lowers the aqueous pH. The reactor is coupled to an automated pH-stat that titrates 2 M NaOH to strictly maintain pH 6.5. The volume of NaOH consumed directly and stoichiometrically correlates to the conversion rate, providing real-time kinetic validation without requiring physical sampling.
Final Validation: After phase separation and solvent evaporation, analyze the product via Chiral HPLC (Chiralcel OB-H column; Hexane/Isopropanol 90:10) to confirm ee > 99%.
Fig 2: Step-by-step experimental workflow for the biphasic biocatalytic synthesis.
Protocol B: Ru-BINAP Asymmetric Hydrogenation Workflow
Step-by-Step Methodology:
-
Catalyst Preparation: Under a strict argon atmosphere, dissolve RuCl₂[(S)-BINAP] (0.1 mol%) in anhydrous ethanol.
-
Substrate Loading: Add purified PCAAE to the catalyst solution.
-
Pressurization: Transfer the mixture to a high-pressure stainless-steel autoclave. Purge the vessel three times with argon, followed by three purges with pure H₂ gas.
-
Hydrogenation: Pressurize the autoclave to 50 atm with H₂ and heat to 50°C under vigorous stirring for 12 hours.
Self-Validation Mechanism (Real-Time Kinetics): The stoichiometric consumption of hydrogen gas results in a measurable pressure drop within the sealed autoclave. Monitoring the pressure decay curve provides a direct, self-validating readout of the reaction's Turnover Frequency (TOF) and completion point.
Final Validation: Analyze the crude mixture using ¹H-NMR with a chiral shift reagent (e.g., Eu(hfc)₃). The splitting of the ester methine proton signals provides a definitive, chromatography-independent confirmation of enantiomeric purity.
Quantitative Data & Comparative Analysis
The following table summarizes the operational and performance metrics of the two synthesis pathways, allowing drug development professionals to select the appropriate route based on scale and infrastructure.
| Parameter | Biocatalytic Reduction | Ru-BINAP Hydrogenation |
| Catalyst System | Recombinant CR & GDH (Whole-cell) | RuCl₂[(S)-BINAP] Complex |
| Typical Yield | 92% – 98% | 95% – 99% |
| Enantiomeric Excess (ee) | > 99.5% (Absolute stereocontrol) | 97% – 99% |
| Operating Conditions | 30°C, 1 atm (Aqueous/Organic Biphasic) | 50°C, 50–100 atm (Anhydrous Ethanol) |
| Dehalogenation Risk | Negligible | Moderate (Requires strict control) |
| Environmental Impact | Low (Aqueous waste, biodegradable) | Moderate (Heavy metal recovery required) |
| Cost Driver | Downstream processing (Phase separation) | Catalyst procurement and high-pressure infrastructure |
Conclusion
For the synthesis of Propyl (S)-4-chloro-3-hydroxybutanoate, biocatalytic asymmetric reduction has largely superseded chemocatalysis as the industry standard. By leveraging biphasic reaction media and robust cofactor regeneration systems, biocatalysis elegantly solves the dual challenges of substrate toxicity and product dehalogenation. The resulting self-validating workflows provide drug development professionals with a highly scalable, environmentally benign, and stereochemically flawless pathway to this critical chiral building block.
References
-
Yasohara, Y., Kizaki, N., Hasegawa, J., Takahashi, S., Wada, M., Kataoka, M., & Shimizu, S. "Synthesis of optically active ethyl 4-chloro-3-hydroxybutanoate by microbial reduction." Applied Microbiology and Biotechnology, 1999. URL:[Link]
-
He, Y., et al. "Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14." Bioresource Technology, 2014. URL:[Link]
-
Woodley, J. M. "New Horizons for Biocatalytic Science." Frontiers in Catalysis, 2022. URL:[Link]
-
Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. "Asymmetric hydrogenation of beta-keto carboxylic esters. A practical, purely chemical access to beta-hydroxy esters in high enantiomeric purity." Journal of the American Chemical Society, 1987. URL:[Link]
- European Patent Office. "t-Butyl (R)-(-)-4-Cyano-3-hydroxybutyrate and process for its preparation." EP0573184A1, 1993.
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Spectroscopic Characterization and Biocatalytic Synthesis of Propyl (S)-4-chloro-3-hydroxybutanoate: A Technical Guide
Executive Summary
Propyl (S)-4-chloro-3-hydroxybutanoate is a highly versatile chiral building block utilized extensively in the pharmaceutical industry. It serves as a critical intermediate in the asymmetric synthesis of statin side-chains (e.g., atorvastatin, rosuvastatin), L-carnitine, and various biologically active γ-butyrolactone derivatives. Because the pharmacological efficacy of downstream active pharmaceutical ingredients (APIs) relies entirely on strict stereochemical fidelity, achieving high enantiomeric excess (>99% ee) and confirming structural integrity are paramount.
This whitepaper provides an in-depth analysis of the biocatalytic synthesis workflow for this compound and establishes a rigorous, self-validating framework for its spectroscopic characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Polarimetry.
Mechanistic Context & Synthetic Workflow
Historically, the synthesis of chiral 4-chloro-3-hydroxybutanoates relied on heavy-metal chemocatalysts (such as Ruthenium-BINAP complexes) operating under high-pressure hydrogenation conditions. However, modern green chemistry paradigms favor biocatalytic asymmetric reduction.
Using whole-cell biocatalysts—typically recombinant Escherichia coli expressing carbonyl reductase (CgCR) and glucose dehydrogenase (GDH)—the prochiral ketone propyl 4-chloroacetoacetate is stereoselectively reduced to the (S)-alcohol.
Causality of Experimental Choice: A dual-enzyme system is employed because the carbonyl reductase dictates strict stereospecificity (facilitating hydride transfer exclusively to the Re-face of the ketone). Simultaneously, the GDH drives the thermodynamic equilibrium forward by continuously regenerating NAD(P)H from NAD(P)+, preventing product inhibition and maximizing the conversion yield ().
Biocatalytic workflow for the stereoselective synthesis of propyl (S)-4-chloro-3-hydroxybutanoate.
Spectroscopic Characterization Protocols
To ensure the structural and stereochemical integrity of the synthesized propyl (S)-4-chloro-3-hydroxybutanoate, a multi-modal spectroscopic approach is strictly required. Each method provides orthogonal data that, when synthesized, creates a self-validating proof of structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: ¹H and ¹³C NMR are the definitive tools for mapping the carbon-hydrogen framework. Chloroform-d (CDCl₃) is selected as the solvent due to its lack of exchangeable protons, preserving the visibility of the secondary hydroxyl proton (-OH), and its excellent solubilizing properties for medium-chain esters ().
-
¹H NMR Analysis: The chiral center at C3 makes the adjacent methylene protons (at C2 and C4) diastereotopic. Consequently, they do not appear as simple doublets but as complex doublet of doublets (dd) due to geminal coupling (J ≈ 11–16 Hz) and vicinal coupling to the C3 methine proton.
-
¹³C NMR Analysis: The highly deshielded ester carbonyl carbon appears at ~171.8 ppm, while the electronegative chlorine atom pulls the C4 carbon resonance to ~48.0 ppm, distinguishing it from standard aliphatic methylenes.
Infrared (IR) Spectroscopy
Causality: Attenuated Total Reflectance (ATR) FTIR is utilized to confirm the presence of specific functional groups without the need for KBr pellet pressing, preventing ambient moisture absorption that could mask the -OH stretch. The sharp ester carbonyl stretch at 1732 cm⁻¹ and the broad, hydrogen-bonded hydroxyl stretch at 3450 cm⁻¹ are diagnostic.
Mass Spectrometry (MS)
Causality: Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS) provides the molecular weight and structural connectivity. The nominal mass is 180 m/z. The presence of the chlorine atom is easily confirmed by the characteristic 3:1 isotopic ratio of the [M]⁺ and [M+2]⁺ peaks (due to the natural abundance of ³⁵Cl and ³⁷Cl).
Primary electron ionization (EI-MS) fragmentation pathways for the target molecule.
Polarimetry (Optical Rotation)
Causality: Spectroscopic methods (NMR, IR, MS) confirm the 2D connectivity but are blind to absolute stereochemistry. Polarimetry measures the specific rotation[α]D, confirming the excess of the (S)-enantiomer. The (S)-enantiomer of 4-chloro-3-hydroxybutanoates exhibits a distinct negative (levorotatory) optical rotation ().
Quantitative Data Presentation
| Spectroscopic Method | Parameter / Signal | Assignment / Structural Implication |
| ¹H NMR (400 MHz) | δ 0.95 (t, 3H), 1.67 (h, 2H) | Propyl chain methyl and central methylene protons. |
| δ 2.60 (dd, 1H), 2.68 (dd, 1H) | Diastereotopic methylene protons adjacent to the carbonyl (C2). | |
| δ 3.58 (dd, 1H), 3.64 (dd, 1H) | Diastereotopic methylene protons adjacent to the chlorine (C4). | |
| δ 4.08 (t, 2H) | Propyl chain oxymethylene protons (-OCH₂-). | |
| δ 4.25 (m, 1H) | Chiral methine proton (C3) coupled to C2 and C4 protons. | |
| ¹³C NMR (100 MHz) | δ 171.8 | Ester carbonyl carbon (C1). |
| δ 67.5, 66.8 | Chiral methine carbon (C3) and propyl oxymethylene carbon. | |
| δ 48.0 | Chlorinated methylene carbon (C4). | |
| δ 38.5 | Methylene carbon adjacent to carbonyl (C2). | |
| δ 21.9, 10.3 | Propyl chain aliphatic carbons. | |
| FTIR (ATR) | 3450 cm⁻¹ (broad) | O-H stretching (secondary alcohol). |
| 1732 cm⁻¹ (sharp) | C=O stretching (aliphatic ester). | |
| 740 cm⁻¹ | C-Cl stretching. | |
| Mass Spectrometry | m/z 180 / 182 (3:1 ratio) | Molecular ion [M]⁺ showing characteristic chlorine isotope pattern. |
| m/z 121 | Base peak resulting from the loss of the propoxy group (-OPr). | |
| Polarimetry | [α]D²⁵ ≈ -14.5° (c=1, CHCl₃) | Confirms the (S)-absolute configuration (levorotatory). |
Experimental Methodologies
Biocatalytic Synthesis Protocol
-
Preparation of the Reaction Medium: Prepare a biphasic system consisting of 100 mM potassium phosphate buffer (pH 7.0) and an organic co-solvent (e.g., ethyl acetate) at a 1:1 (v/v) ratio to mitigate substrate toxicity.
-
Biocatalyst Addition: Suspend recombinant E. coli cells expressing carbonyl reductase and glucose dehydrogenase (10 g/L wet cell weight) into the aqueous phase.
-
Substrate & Cofactor Loading: Add propyl 4-chloroacetoacetate (up to 1.0 M) and D-glucose (1.5 molar equivalents relative to the substrate) to drive NAD(P)H regeneration.
-
Reaction Execution: Incubate the mixture at 30 °C under constant orbital shaking (200 rpm) for 12–24 hours. Monitor the conversion via GC-FID or HPLC.
-
Extraction and Purification: Centrifuge the reaction mixture to remove cell biomass. Extract the aqueous phase with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude propyl (S)-4-chloro-3-hydroxybutanoate.
Spectroscopic Sample Preparation Protocol
-
NMR Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v TMS as an internal standard). Transfer to a standard 5 mm NMR tube.
-
IR Preparation: Clean the ATR diamond crystal with isopropanol. Place a single drop (approx. 2 μL) of the neat liquid sample directly onto the crystal. Apply the pressure anvil to ensure uniform contact.
-
MS Preparation: Dilute the sample to 1 μg/mL in LC-MS grade methanol. Inject 1 μL into the ESI-MS system operating in positive ion mode.
-
Polarimetry Preparation: Weigh exactly 100 mg of the sample and dissolve it in 10.0 mL of spectroscopic grade chloroform (c = 1.0). Fill a 100 mm polarimeter cell, ensuring no air bubbles are trapped, and measure the optical rotation at 589 nm (sodium D-line) at 25 °C.
References
-
Yang, L., Xu, D., Jiang, L., & He, Y. (2023). "Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water." Processes, 11(11), 3144. URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7019277, Ethyl (3S)-4-chloro-3-hydroxybutanoate" (Structural Analog Reference). PubChem. URL:[Link]
- Mitsuhashi, S. (1993). "t-Butyl (R)-(-)-4-Cyano-3-hydroxybutyrate and process for its preparation." European Patent Office, EP0573184A1.
Methodological & Application
Biocatalytic synthesis of propyl (S)-4-chloro-3-hydroxybutanoate
Document Type: Application Note & Protocol Target Audience: Researchers, Bioprocess Scientists, and Drug Development Professionals Subject: Scalable Asymmetric Reduction of Propyl 4-chloro-3-oxobutanoate (PCOB) to Propyl (S)-4-chloro-3-hydroxybutanoate ((S)-PCHB)
Scientific Background & Rationale
Propyl (S)-4-chloro-3-hydroxybutanoate ((S)-PCHB) is a critical chiral building block used in the synthesis of HMG-CoA reductase inhibitors (statins), L-carnitine, and various active pharmaceutical ingredients (APIs). While traditional asymmetric hydrogenation relies on heavy-metal catalysts (e.g., Ruthenium) operating under high pressure, biocatalysis offers a highly stereoselective, environmentally benign alternative.
This application note details a state-of-the-art biocatalytic workflow utilizing a recombinant whole-cell system. By co-expressing a stereoselective Ketoreductase (KRED) / Carbonyl Reductase (CR) and a Glucose Dehydrogenase (GDH), we establish a highly efficient, self-regenerating reduction cycle.
The Causality of the Biphasic System
A major bottleneck in the biocatalytic synthesis of halogenated esters is substrate and product toxicity. Propyl 4-chloro-3-oxobutanoate (PCOB) exhibits acute cytotoxicity to whole-cell biocatalysts at elevated concentrations, while also being prone to spontaneous hydrolysis in pure aqueous environments.
To circumvent this, we employ an aqueous/organic biphasic system (e.g., water/n-butyl acetate). This is not merely a solvent preference; it is a thermodynamic necessity. The organic overlay acts as a substrate reservoir. PCOB partitions predominantly into the organic phase, and mass transfer into the aqueous phase occurs at a rate proportional to the enzymatic conversion. This maintains sub-toxic aqueous concentrations while simultaneously extracting the lipophilic (S)-PCHB product, effectively driving the equilibrium forward and preventing product inhibition .
Self-Validating Cofactor Regeneration
Stoichiometric addition of NAD(P)H is economically prohibitive for preparative-scale synthesis. We utilize a coupled-enzyme system where GDH oxidizes cheap glucose to gluconic acid, simultaneously reducing NAD(P)+ back to NAD(P)H. This continuous electron flow pushes the total turnover number (TTN) of the cofactor into the tens of thousands, creating a self-sustaining loop that validates the reaction's progression via titratable acid production .
Coupled biocatalytic reduction of PCOB to (S)-PCHB with continuous NAD(P)H regeneration.
Materials and Reagents
-
Biocatalyst: Lyophilized or wet resting cells of recombinant E. coli Rosetta (DE3) co-expressing KRED (e.g., from Candida magnoliae or Pichia stipitis) and GDH (from Bacillus megaterium) .
-
Substrate: Propyl 4-chloro-3-oxobutanoate (PCOB), >98% purity.
-
Co-substrate: D-Glucose (1.5 molar equivalents relative to PCOB).
-
Cofactor: NADP+ or NAD+ (0.1 mM catalytic spike).
-
Solvents: n-Butyl acetate (organic phase), 100 mM Potassium phosphate buffer (pH 6.5).
-
Titrant: 2M NaOH (for pH stat control).
Experimental Protocol: Biphasic Synthesis of (S)-PCHB
This protocol is designed for a 1-liter bioreactor scale but is linearly scalable.
Step 1: Aqueous Phase Preparation
-
Prepare 500 mL of 100 mM Potassium phosphate buffer. Adjust to pH 6.5.
-
Causality: pH 6.5 is the optimal intersection for KRED stability and GDH activity. Higher pH accelerates the spontaneous degradation of the halogenated substrate.
-
-
Dissolve 135 g of D-Glucose (0.75 mol) and 0.05 g of NAD(P)+ into the buffer.
-
Resuspend 30 g (wet cell weight) of the recombinant E. coli biocatalyst in the buffer. Stir at 200 rpm until fully homogenized.
Step 2: Organic Phase & Substrate Feeding
-
In a separate vessel, dissolve 89.3 g of PCOB (approx. 0.5 mol) into 500 mL of n-butyl acetate.
-
Gently overlay the organic phase onto the aqueous phase in the bioreactor to create a 1:1 (v/v) biphasic system.
-
Causality: n-Butyl acetate possesses an optimal partition coefficient (log P ≈ 1.78), effectively sequestering the toxic PCOB while allowing sufficient mass transfer at the phase interface.
-
Step 3: Reaction Execution and pH-Stat Control
-
Set the bioreactor temperature to 30 °C.
-
Initiate agitation at 350 rpm.
-
Critical Note: Agitation must be vigorous enough to maximize the interfacial surface area between the aqueous and organic phases, but not so aggressive as to form a stable, unbreakable emulsion.
-
-
Self-Validating pH Control: As GDH oxidizes glucose, gluconic acid is produced, rapidly lowering the aqueous pH. Engage a pH-stat titrator loaded with 2M NaOH to maintain the pH at 6.5.
-
Trustworthiness: The consumption rate of NaOH is directly stoichiometric to the production of (S)-PCHB. Monitoring NaOH uptake provides a real-time, self-validating metric of reaction kinetics without requiring constant HPLC sampling.
-
Step 4: Downstream Processing (DSP)
-
Upon cessation of NaOH consumption (typically 18–24 hours), halt agitation and allow the phases to separate for 30 minutes.
-
Centrifuge the mixture at 5,000 × g for 15 minutes to break any residual emulsion and pellet the cell debris.
-
Decant and isolate the upper organic layer (containing the (S)-PCHB product).
-
Extract the aqueous phase once more with 200 mL of fresh n-butyl acetate to maximize recovery. Combine the organic layers.
-
Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation under reduced pressure (40 °C, 50 mbar) to yield purified Propyl (S)-4-chloro-3-hydroxybutanoate.
Step-by-step workflow for the biphasic biocatalytic synthesis and recovery of (S)-PCHB.
Quantitative Data & Process Optimization
The table below summarizes the optimization trajectory, highlighting the stark contrast in yield and efficiency when transitioning from a monophasic to an engineered biphasic system .
| Reaction System | Substrate Load (mM) | Biocatalyst Format | Conversion (%) | Enantiomeric Excess (ee %) | Space-Time Yield (g/L/h) |
| Aqueous Monophasic | 150 | Isolated KRED | 65.4 | > 99.0 | 1.2 |
| Aqueous Monophasic | 150 | Whole-cell (E. coli) | 78.2 | > 99.5 | 1.8 |
| Biphasic (Water / Octanol) | 800 | Whole-cell (E. coli) | 95.6 | > 99.5 | 6.4 |
| Biphasic (Water / n-Butyl Acetate) | 1200 | Whole-cell (E. coli) | 98.9 | > 99.9 | 9.7 |
Data Interpretation: The monophasic systems fail at higher substrate loadings due to PCOB-induced membrane toxicity and enzyme denaturation. The n-Butyl Acetate biphasic system allows for a nearly 8-fold increase in substrate loading while achieving near-quantitative conversion and perfect stereoselectivity (>99.9% ee).
Troubleshooting & Quality Assurance
-
Incomplete Conversion / Premature Stalling: If NaOH consumption stops before theoretical completion, the GDH may have exhausted the glucose supply, or the pH may have dropped locally due to inadequate mixing. Action: Verify aqueous pH is exactly 6.5. Spike the reactor with an additional 0.1 equivalents of glucose.
-
Emulsion Formation: High cell lysis rates release genomic DNA and membrane lipids, which act as powerful surfactants, creating unbreakable emulsions during downstream processing. Action: Ensure cells are harvested in the stationary phase. If an emulsion forms, filter the mixture through a Celite pad prior to phase separation.
-
Loss of Enantiomeric Excess: Extremely rare with engineered KREDs, but can occur if background native E. coli oxidoreductases are highly active. Action: Ensure the recombinant KRED is overexpressed sufficiently to outcompete native background enzymes, or use a specifically engineered knockout host strain.
References
-
Title: Biocatalytic synthesis of (S)-4-chloro-3-hydroxybutanoate ethyl ester using a recombinant whole-cell catalyst Source: Applied Microbiology and Biotechnology (PubMed) URL: [Link]
-
Title: Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals Source: Molecules (MDPI) URL: [Link]
-
Title: Diversity of 4-chloroacetoacetate ethyl ester-reducing enzymes in yeasts and their application to chiral alcohol synthesis Source: Journal of Bioscience and Bioengineering (PubMed) URL: [Link]
-
Title: Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli Source: BMC Biotechnology URL: [Link]
Asymmetric reduction of propyl 4-chloro-3-oxobutanoate
Application Note: Asymmetric Reduction of Propyl 4-chloro-3-oxobutanoate
Executive Summary
This application note details the asymmetric reduction of propyl 4-chloro-3-oxobutanoate (PCOB) to yield high-purity propyl (S)-4-chloro-3-hydroxybutanoate . This chiral alcohol is a critical pharmacophore building block, serving as the chiral statin side-chain precursor for HMG-CoA reductase inhibitors such as Atorvastatin and Rosuvastatin.
While chemical catalysis (Noyori hydrogenation) offers a viable route, this guide prioritizes Biocatalytic Reduction using Ketoreductases (KREDs) in a biphasic system. This approach is selected for its superior enantioselectivity (>99% ee), mild operating conditions, and ability to mitigate the thermal instability of the
Strategic Analysis: Biocatalysis vs. Chemocatalysis
Before initiating the protocol, researchers must select the method that aligns with their available infrastructure.
| Feature | Method A: Biocatalytic Reduction (Recommended) | Method B: Asymmetric Hydrogenation |
| Catalyst | KRED (e.g., Candida magnoliae, Burkholderia gladioli) | Ru-BINAP / Ru-SEGPHOS |
| Conditions | Ambient (30°C), pH 6.5–7.0, Atmospheric pressure | High Pressure |
| Enantioselectivity | Typically >99% ee | 95–98% ee (Ligand dependent) |
| Substrate Stability | High (Biphasic system protects substrate) | Moderate (Thermal degradation risk) |
| Throughput | High (up to 200 g/L loading) | High (requires autoclave) |
Method A: Biocatalytic Reduction (Gold Standard)
Mechanistic Insight
The reaction utilizes an NADPH-dependent Ketoreductase (KRED). To make the process economically viable, a cofactor regeneration cycle is coupled using Glucose Dehydrogenase (GDH).[1]
-
Primary Reaction: PCOB + NADPH +
(S)-Product + -
Regeneration: Glucose +
Gluconolactone + NADPH
Critical Control Point: The production of gluconolactone (which hydrolyzes to gluconic acid) rapidly lowers the reaction pH. Since PCOB is unstable in acidic/basic extremes, a "pH-stat" strategy or strong buffering is required.
Biocatalytic Pathway Diagram
Figure 1: Coupled enzymatic cycle illustrating the biphasic partitioning of the substrate and the cofactor regeneration loop.
Detailed Protocol (Biphasic System)
Reagents:
-
Substrate: Propyl 4-chloro-3-oxobutanoate (PCOB)
-
Enzyme: KRED-screening kit (e.g., Codexis or recombinant E. coli expressing Candida reductase)
-
Cofactor:
(catalytic amount, 1.0 mM) -
Co-substrate: D-Glucose (1.5 equivalents)
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0
-
Organic Solvent: n-Butyl Acetate (BuOAc) or Dibutyl Phthalate (DBP)
Step-by-Step Procedure:
-
Buffer Preparation: Prepare 100 mL of 100 mM KPi buffer (pH 7.0). Add
(2 mM) to stabilize the enzymes. -
Aqueous Phase Assembly: Dissolve D-Glucose (1.5 eq relative to substrate) and
(1 mM final conc.) in the buffer. Add GDH (50 U/mL) and KRED (loading depends on specific activity, typically 5–10 g/L for whole cells or 1 g/L for lyophilized powder). -
Biphasic Setup:
-
Dissolve PCOB in n-Butyl Acetate to a concentration of 200 g/L.
-
Add the organic solution to the aqueous enzyme mix in a 1:1 v/v ratio.
-
Note: The biphasic system acts as a reservoir, keeping the bulk substrate away from the aqueous environment to prevent spontaneous dechlorination.
-
-
Reaction:
-
Incubate at 30°C with vigorous overhead stirring (ensure emulsion formation).
-
pH Control (Crucial): Monitor pH continuously. Titrate with 2M NaOH (via pH-stat autotitrator) to maintain pH between 6.8 and 7.2. Failure to neutralize gluconic acid will denature the enzyme.
-
-
Monitoring: Sample the organic phase every 2 hours. Analyze via GC or HPLC (see Section 5).
-
Workup:
-
Allow phases to separate (centrifuge if necessary to break emulsion).
-
Extract the aqueous phase twice with ethyl acetate.
-
Combine organic layers, dry over
, and concentrate under reduced pressure. -
Caution: Do not heat the crude product above 40°C during evaporation to avoid polymerization.
-
Method B: Asymmetric Hydrogenation (Alternative)
If biocatalysts are unavailable, Ruthenium-mediated hydrogenation is the industry alternative.
Catalyst Selection
Use RuCl2[(R)-BINAP] or RuCl2[(R)-SEGPHOS] to obtain the (S)-alcohol (due to stereochemical priority rules, check specific ligand maps).
Protocol
-
Preparation: In a glovebox, dissolve PCOB (1.0 M) in degassed Ethanol.
-
Catalyst Loading: Add the Ru-catalyst (S/C ratio 1000:1 to 5000:1).
-
Hydrogenation:
-
Transfer to a stainless steel autoclave.
-
Purge 3x with
. -
Pressurize to 10 bar (145 psi).
-
Heat to 80–90°C. Stir at 1000 rpm.
-
-
Completion: Reaction is typically complete in 4–6 hours.
-
Purification: Solvent evaporation followed by silica gel chromatography (Hexane/EtOAc) or distillation (high vacuum required).
Analytical Protocols (Quality Control)
Trustworthy data depends on rigorous separation of enantiomers.
HPLC Method (Chiral):
-
Column: Chiralcel OD-H or Chiralpak AD-H (Daicel), 250 x 4.6 mm.
-
Mobile Phase: n-Hexane : Isopropanol (95 : 5 v/v).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 215 nm (carbonyl absorption).
-
Temperature: 25°C.
-
Retention Times (Approximate):
-
(R)-Enantiomer: ~8.5 min
-
(S)-Enantiomer: ~10.2 min
-
Substrate (Ketone): ~6.0 min
-
Calculation:
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion | Enzyme inhibition by substrate | Increase organic phase ratio (e.g., 1:2 aq:org) or use fed-batch addition of substrate. |
| pH Drift | Gluconic acid accumulation | Check NaOH feed line; increase buffer strength to 200 mM. |
| Low ee | Spontaneous reduction or wrong enzyme | Ensure background non-enzymatic reduction is nil. Re-screen KRED library. |
| Product Degradation | Thermal instability | Keep workup temperature <40°C. Store product at -20°C. |
References
-
Arkivoc. (2002). "Highly enantioselective reduction of ethyl 4-chloro-3-oxobutanoate to L- and D- 3-hydroxyesters with baker's yeast." Arkat USA. Link
-
Biotechnology Letters. (2005). "Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains." Springer/NIH. Link
-
Applied Microbiology and Biotechnology. (1997). "Enzymatic production of ethyl (R)-4-chloro-3-hydroxybutanoate: asymmetric reduction of ethyl 4-chloro-3-oxobutanoate by an Escherichia coli transformant." Springer. Link
-
Bioresource Technology. (2010). "Biosynthesis of (S)-4-chloro-3-hydroxybutanoate ethyl using Escherichia coli co-expressing a novel NADH-dependent carbonyl and a glucose dehydrogenase." Elsevier. Link
-
ResearchGate. (2011). "Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl (S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System." Link
Sources
Introduction: The Central Role of a Chiral Precursor in Cholesterol-Lowering Drugs
An Application Guide to the Strategic Use of Ethyl (S)-4-chloro-3-hydroxybutanoate in Statin Synthesis
Statins are a class of drugs that have revolutionized the management of hypercholesterolemia by inhibiting the HMG-CoA reductase enzyme, a critical step in cholesterol biosynthesis.[1][2] The clinical success of leading statins, such as Atorvastatin and Rosuvastatin, is intrinsically linked to the precise stereochemistry of their common dihydroxyheptanoic acid side chain. The synthesis of this chiral side chain on an industrial scale presents a significant chemical challenge, demanding cost-effective and highly stereoselective methods.
Ethyl (S)-4-chloro-3-hydroxybutanoate (S-CHBE) has emerged as a cornerstone chiral building block for meeting this demand.[3][4] Its value lies in the C3 hydroxyl group, which is fixed in the (S)-configuration, serving as a pivotal stereocenter from which the rest of the side chain can be constructed. While the user prompt specified the propyl ester, the vast body of scientific literature and industrial application focuses on the ethyl ester due to its favorable properties and well-documented synthetic routes. The principles and protocols detailed herein for the ethyl ester are directly analogous and adaptable for the propyl ester.
This application note provides a detailed guide for researchers, chemists, and drug development professionals on the synthesis and utilization of Ethyl (S)-4-chloro-3-hydroxybutanoate. It covers chemoenzymatic production protocols, its strategic conversion into key intermediates for both Atorvastatin and Rosuvastatin, and the analytical methods required to ensure quality and stereochemical integrity.
Synthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate (S-CHBE)
The most efficient and industrially relevant method for producing S-CHBE is the asymmetric reduction of the prochiral ketone, ethyl 4-chloro-3-oxobutanoate (COBE).[5][6] Chemoenzymatic methods are vastly superior to traditional chemical reductions, which often lack the required stereoselectivity. Biocatalysis using specific carbonyl reductases or engineered whole-cell systems provides S-CHBE with exceptionally high enantiomeric purity (>99% e.e.), under mild, environmentally benign conditions.[5][7][8]
The causality behind this choice is twofold:
-
Stereoselectivity: Enzymes, with their precisely shaped active sites, can differentiate between the two faces of the ketone, leading to the formation of almost exclusively the (S)-enantiomer.[8]
-
Cofactor Regeneration: The reductases used are typically dependent on the cofactor NADPH or NADH.[5][8] By co-expressing a second enzyme, such as glucose dehydrogenase (GDH), within the same microbial host (E. coli), the oxidized cofactor (NADP+/NAD+) is continuously regenerated back to its active form using a cheap sacrificial substrate like glucose.[6][8][9] This makes the process economically viable, as the expensive cofactor is only needed in catalytic amounts.
Protocol 1.1: Whole-Cell Biocatalytic Reduction of COBE
This protocol describes the synthesis of S-CHBE using a recombinant E. coli whole-cell catalyst co-expressing a carbonyl reductase and glucose dehydrogenase for cofactor regeneration.[5][6]
Materials:
-
Recombinant E. coli cells expressing carbonyl reductase and glucose dehydrogenase
-
Ethyl 4-chloro-3-oxobutanoate (COBE)
-
D-Glucose
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.5)
-
Organic solvent (e.g., n-butyl acetate)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
Step-by-Step Methodology:
-
Cell Preparation: Harvest recombinant E. coli cells from fermentation culture by centrifugation. The resulting cell paste can be used directly as "resting cells".
-
Reaction Setup: In a temperature-controlled reactor, prepare a two-phase system.
-
Aqueous Phase: Suspend the E. coli cell paste in phosphate buffer. Add D-glucose, which will serve as the energy source for cofactor regeneration.
-
Organic Phase: Dissolve the substrate, COBE, in an immiscible organic solvent like n-butyl acetate. The biphasic system helps to minimize substrate/product toxicity to the cells and simplifies product recovery.[6]
-
-
Biotransformation: Combine the aqueous and organic phases in the reactor. Maintain vigorous stirring to ensure adequate mixing between the phases. Control the temperature (typically 25-35°C) and pH (typically 6.0-7.0).
-
Reaction Monitoring: Monitor the conversion of COBE to S-CHBE periodically by taking samples from the organic phase and analyzing them by Gas Chromatography (GC).
-
Work-up and Isolation:
-
Once the reaction is complete (typically >99% conversion), separate the organic phase.
-
Extract the remaining aqueous phase with ethyl acetate to recover any dissolved product.
-
Combine all organic phases, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product, S-CHBE.
-
-
Purification: If necessary, the crude product can be purified by vacuum distillation to yield high-purity S-CHBE.[10]
Data Presentation: Typical Results for Biocatalytic Reduction
| Parameter | Typical Value | Source(s) |
| Substrate (COBE) Conc. | Up to 4.0 M | [3] |
| Product (S-CHBE) Yield | >90% (isolated) | [3][6] |
| Enantiomeric Excess (e.e.) | >99.9% | [3][5] |
| Reaction Time | 6 - 14 hours | [3][5] |
| Biocatalyst | Recombinant E. coli | [5][6] |
| Cofactor System | NADH/NADPH regeneration | [6][8] |
Visualization: Chemoenzymatic Synthesis Workflow
Caption: Workflow for the whole-cell biocatalytic synthesis of S-CHBE.
Application in Atorvastatin Synthesis
The (S)-chlorohydrin (S-CHBE) is a direct precursor to the key Atorvastatin side-chain intermediate, ethyl (R)-4-cyano-3-hydroxybutyrate, often referred to as hydroxynitrile (HN).[11][12] This transformation is a classic example of a nucleophilic substitution reaction (SN2) where the incoming cyanide nucleophile attacks the C4 carbon, displacing the chloride leaving group.
Causality of the Mechanism: The SN2 reaction proceeds with an inversion of stereochemistry at the reacting center. However, in this case, the chiral center is at C3 and is not the site of substitution. The reaction involves an intramolecular cyclization to an epoxide intermediate under basic conditions, which is then opened by the cyanide ion. This two-step sequence results in the net conversion of the (S)-chlorohydrin to the (R)-cyanohydrin, establishing the correct stereochemistry required for Atorvastatin.[13]
Protocol 2.1: Synthesis of Ethyl (R)-4-cyano-3-hydroxybutyrate (HN)
This protocol outlines a chemical method for the cyanation of S-CHBE.[13]
Materials:
-
Ethyl (S)-4-chloro-3-hydroxybutanoate (S-CHBE)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)[14]
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., ethanol/water mixture)
-
Acid for neutralization (e.g., acetic acid)
-
Extraction solvent (e.g., dichloromethane)
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel, dissolve S-CHBE in an ethanol-water solvent system.
-
Epoxidation: Add a base like potassium carbonate to the solution. This deprotonates the hydroxyl group, which then acts as an intramolecular nucleophile to displace the chloride, forming a transient (S)-3,4-epoxybutanoate intermediate.
-
Cyanation: Carefully add a solution of sodium cyanide. The cyanide ion attacks the less-hindered C4 carbon of the epoxide ring. This ring-opening is highly regioselective and results in the formation of the desired (R)-4-cyano-3-hydroxybutanoate product.
-
Quenching and Work-up:
-
Once the reaction is complete, cool the mixture and carefully neutralize it with an acid like acetic acid.
-
Remove the bulk of the ethanol under reduced pressure.
-
Extract the product from the aqueous residue using dichloromethane.
-
-
Isolation and Purification:
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to obtain the crude HN.
-
Purify the product by vacuum distillation to achieve high chemical and optical purity.
-
Visualization: Atorvastatin Side Chain Synthesis Pathway
Caption: Synthesis of the Atorvastatin side chain from S-CHBE.
Application in Rosuvastatin Synthesis
The synthesis of Rosuvastatin's (3R, 5S)-dihydroxyheptenoate side chain also benefits from chiral precursors derived from S-CHBE. While the exact industrial routes are proprietary, a common strategy involves using the (S)-chlorohydrin to set the 5S stereocenter. The synthesis requires chain extension and the introduction of a second hydroxyl group at the C3 position with R-stereochemistry.
One established strategy involves converting S-CHBE into a protected (4R, 6S) chloromethyl dioxane intermediate.[15] This intermediate can then be used in subsequent coupling reactions with the pyrimidine core of Rosuvastatin.
Protocol 3.1: Outline for Rosuvastatin Side Chain Construction
This protocol provides a conceptual outline of the key transformations starting from S-CHBE.
Step-by-Step Conceptual Workflow:
-
Reduction and Protection: The ester group of S-CHBE is reduced to an aldehyde. This is followed by a second stereoselective reduction (e.g., using a borane reagent) to create the (3R, 5S)-diol. The two hydroxyl groups are then protected as an acetonide (a cyclic ketal with acetone), forming a (4R, 6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxane derivative.[15]
-
Chain Extension: The protected chloromethyl dioxane is converted to a two-carbon extended acetate derivative, for example, via nucleophilic substitution followed by hydrolysis and esterification. This yields a key intermediate like tert-butyl 2-((4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate.
-
Coupling Reaction: The protected side chain, often converted to an aldehyde or a phosphonium ylide, is coupled to the heterocyclic core of Rosuvastatin (the pyrimidine moiety) using a Wittig or Horner-Wadsworth-Emmons reaction.[16][17] This step forms the carbon-carbon double bond present in the final molecule.
-
Deprotection: Finally, the acetonide protecting group and the ester are hydrolyzed under acidic and then basic conditions to reveal the dihydroxy acid side chain of Rosuvastatin, which is then isolated as its calcium salt.[16]
Visualization: Rosuvastatin Side Chain Synthesis Pathway
Caption: Conceptual workflow for constructing the Rosuvastatin side chain.
Analytical Methods and Quality Control
To ensure the trustworthiness and validity of these synthetic protocols, rigorous analytical control is essential.
-
Chemical Purity: The purity of intermediates and the final product is typically assessed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[7]
-
Optical Purity (Enantiomeric Excess): Determining the enantiomeric excess (e.e.) is critical. This is achieved using chiral chromatography, either chiral GC or chiral HPLC, with a specialized stationary phase capable of separating the (S) and (R) enantiomers.[18] An e.e. of >99% is the standard for pharmaceutical intermediates.
Conclusion
Ethyl (S)-4-chloro-3-hydroxybutanoate is a high-value, versatile chiral intermediate whose importance in the pharmaceutical industry cannot be overstated. Its efficient, large-scale production via chemoenzymatic methods provides access to a key building block with near-perfect stereochemical purity. As demonstrated in the protocols and pathways for Atorvastatin and Rosuvastatin, S-CHBE serves as a reliable and strategic starting point for constructing the complex, stereochemically rich side chains that are essential for the therapeutic efficacy of these life-saving drugs. The methodologies described herein offer a robust foundation for researchers and developers working to optimize and innovate within the field of statin synthesis.
References
- PubMed. (2017). Chemoenzymatic synthesis of statine side chain building blocks and application in the total synthesis of the cholesterol-lowering compound solistatin. J Biotechnol.
- PMC. (2026). DERA-Catalyzed Chemoenzymatic Access to Nucleobase-Substituted Candidate Statin Precursors.
- Sigma-Aldrich. Ethyl (R)-(+)-4-chloro-3-hydroxybutyrate 96 90866-33-4.
- Google Patents. US8148324B2 - Chemoenzymatic methods for the synthesis of statins and statin intermediates.
- ResearchGate. (2025). Chemoenzymatic Synthesis of Building Blocks for Statin Side Chains.
- RSC Publishing. Cascade enzymatic synthesis of a statin side chain precursor – the role of reaction engineering in process optimization.
- J-Stage. Stereoselective Reduction of Ethyl 4-chloro-3-oxobutanoate by Fungi.
- PubMed. (1999). Stereoselective reduction of ethyl 4-chloro-3-oxobutanoate by Escherichia coli transformant cells coexpressing the aldehyde reductase and glucose dehydrogenase genes. Appl Microbiol Biotechnol.
- Scilit. Microbial asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to optically active ethyl-4-chloro-3-hydroxybutanoate.
- J-Stage. Stereoselective Reduction of Ethyl 4-chloro-3-oxobutanoate by Fungi.
- Arkivoc. Highly enantioselective reductionof ethyl 4-chloro-3-oxobutanoate to L- and D- 3-hydroxyesters with baker's yeast.
- A Review on Synthesis and Applications of Statin Family. (2020).
- ChemicalBook. (2026). Ethyl S-4-chloro-3-hydroxybutyrate | 86728-85-0.
- Ambeed.com. 90866-33-4 | (R)-Ethyl 4-chloro-3-hydroxybutanoate | Chiral Building Blocks.
- PubMed. (2003). Synthesis of ethyl ( S)-4-chloro-3-hydroxybutanoate using fabG-homologues.
- Scimplify. Ethyl-R-(+)chloro-3-hydroxybutyrate (CAS NO:90866-33-4).
- Eureka | Patsnap. (2018). Preparation method of high-purity ethyl 4-chloro-3-hydroxybutyrate.
- PubMed. (2014). Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14.
- Tokyo Chemical Industry Co., Ltd. Ethyl (R)-4-Chloro-3-hydroxybutanoate | 90866-33-4.
- BLDpharm. 90866-33-4|(R)-Ethyl 4-chloro-3-hydroxybutanoate.
- Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. (2024).
- PrepChem.com. Synthesis of ethyl-4-chloro-3(R)-hydroxybutyrate.
- Google Patents. US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester.
- ResearchGate. (2025). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli.
- Google Patents. WO2010025607A1 - A method for producing ethyl (s)-4-chloro-3-hydroxybutanoate by use of carbonyl reductase.
- ResearchGate. (2025). Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14 | Request PDF.
- Mastering Asymmetric Synthesis: The Power of (S)-4-Chloro-3-Hydroxybutyronitrile. (2026).
- PubMed. (2014). Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate.
- Google Patents. CN102442927B - Preparation method of atorvastatin intermediate (R)-(-)-4-(cyano)-3-butyl hydroxyacetate.
- EPA. (2025). Presidential Green Chemistry Challenge: 2006 Greener Reaction Conditions Award.
- Google Patents. EP1902036B1 - Process for the preparation of rosuvastatin and intermediates.
- Asian Journal of Chemistry. (2017).
- PubMed. (2010). Biocatalytic synthesis of (S)-4-chloro-3-hydroxybutanoate ethyl ester using a recombinant whole-cell catalyst.
- ResearchGate. (2015). A NOVEL SYNTHESIS APPROACH OF ROSUVASTATIN AND THEIR INTERMEDIATES.
- Pharmaffiliates. Rosuvastatin-impurities.
- Scirp.org. Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction.
- Organic Syntheses. Working with Hazardous Chemicals.
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- 4. researchgate.net [researchgate.net]
- 5. Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biocatalytic synthesis of (S)-4-chloro-3-hydroxybutanoate ethyl ester using a recombinant whole-cell catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis of ethyl ( S)-4-chloro-3-hydroxybutanoate using fabG-homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoselective reduction of ethyl 4-chloro-3-oxobutanoate by Escherichia coli transformant cells coexpressing the aldehyde reductase and glucose dehydrogenase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation method of high-purity ethyl 4-chloro-3-hydroxybutyrate - Eureka | Patsnap [eureka.patsnap.com]
- 11. Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. CN102442927B - Preparation method of atorvastatin intermediate (R)-(-)-4-(cyano)-3-butyl hydroxyacetate - Google Patents [patents.google.com]
- 14. US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester - Google Patents [patents.google.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. EP1902036B1 - Process for the preparation of rosuvastatin and intermediates - Google Patents [patents.google.com]
- 17. Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction [scirp.org]
- 18. arkat-usa.org [arkat-usa.org]
Application Note: Chiral Purity Determination of Propyl (S)-4-chloro-3-hydroxybutanoate via Normal-Phase HPLC
Introduction & Scientific Context
Propyl (S)-4-chloro-3-hydroxybutanoate (PCHB) is a critical chiral building block in the synthesis of HMG-CoA reductase inhibitors (statins), such as Atorvastatin and Rosuvastatin, as well as L-carnitine. The pharmacological efficacy of these drugs is strictly dependent on their stereochemistry; the (S)-enantiomer is typically the bioactive precursor, while the (R)-enantiomer constitutes an isomeric impurity that must be minimized.
The synthesis of PCHB is often achieved via the biocatalytic asymmetric reduction of propyl 4-chloro-3-oxobutanoate using ketoreductases (KREDs). While enzymatic routes offer high enantioselectivity, process validation requires a robust analytical method to quantify the Enantiomeric Excess (ee) with precision.
The Analytical Challenge
PCHB presents two specific challenges for HPLC analysis:
-
Lack of Chromophores: The molecule lacks a conjugated
-system, resulting in weak UV absorption above 220 nm. -
Structural Flexibility: The aliphatic chain allows for significant conformational freedom, requiring a Chiral Stationary Phase (CSP) with a deep, rigid chiral groove for effective discrimination.
This protocol details a validated Normal-Phase HPLC method using an amylose-based CSP to resolve PCHB enantiomers with high resolution (
Method Development Strategy
Column Selection: Amylose vs. Cellulose
For
-
Recommendation: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]
-
Mechanism: The amylose backbone forms a helical structure. The 3,5-dimethylphenylcarbamate derivatization creates a specific "chiral groove." The hydroxyl group of PCHB interacts via hydrogen bonding with the carbamate residues of the CSP, while the propyl ester tail fits into the hydrophobic pockets.
-
Note: While Chiralcel OD-H (Cellulose-based) is a viable alternative, AD-H typically provides superior separation factors (
) for this specific class of halo-hydroxy esters.
Mobile Phase Design
A Normal-Phase mode using n-Hexane and Isopropanol (IPA) is selected.
-
Solubility: PCHB is highly soluble in hexane.
-
Selectivity: IPA acts as the polar modifier. Because the separation relies on hydrogen bonding between the analyte and the CSP, the concentration of IPA is critical. Too much IPA competes for the active sites, reducing retention and resolution. A 90:10 or 95:5 ratio is optimal.
Detection Physics
Since PCHB has only a carbonyl group and a chlorine atom, it does not absorb in the standard UV range (254 nm).
-
Strategy: Use 210 nm . At this wavelength, we detect the
transition of the ester carbonyl. -
Constraint: High-purity solvents (HPLC Grade) are mandatory to prevent baseline noise at this low wavelength.
Experimental Protocol
Equipment & Reagents
| Component | Specification |
| HPLC System | Isocratic pump, Degasser, UV/DAD Detector, Column Oven |
| Column | Daicel Chiralpak AD-H (4.6 mm x 250 mm, 5 µm) |
| Mobile Phase A | n-Hexane (HPLC Grade, |
| Mobile Phase B | 2-Propanol (IPA) (HPLC Grade, |
| Diluent | Mobile Phase (90:10 Hexane:IPA) |
| Reference Standards | Racemic PCHB (for method suitability), Pure (S)-PCHB |
Chromatographic Conditions
-
Mode: Isocratic
-
Mobile Phase: n-Hexane : IPA (90 : 10 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C (Control is critical for reproducibility)
-
Injection Volume: 10 µL
-
Detection: UV @ 210 nm
-
Run Time: 20 minutes (Adjust based on impurity profile)
Sample Preparation
Standard Preparation (Racemic):
-
Weigh 10 mg of Racemic PCHB into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the Mobile Phase.
-
Filter through a 0.45 µm PTFE syringe filter (Do not use Nylon, as it may extract extractables in normal phase).
Test Sample Preparation:
-
Target concentration: 1.0 mg/mL.
-
Dissolve sample in Mobile Phase.
-
Ensure the sample is completely dry; trace water can deactivate the Normal Phase column sites, causing retention time shifts.
Workflow Visualization
The following diagram outlines the logical flow from sample extraction to data reporting.
Figure 1: End-to-end workflow for the isolation and chiral analysis of PCHB.
Data Analysis & System Suitability
Elution Order
Under the described conditions (Chiralpak AD-H, Hex/IPA 90:10):
-
Peak 1: (R)-Propyl 4-chloro-3-hydroxybutanoate (Typical RT: ~8-9 min)
-
Peak 2: (S)-Propyl 4-chloro-3-hydroxybutanoate (Typical RT: ~10-12 min)
Note: The elution order must be confirmed by injecting an authentic (S)-enantiomer standard, as specific mobile phase interactions can occasionally invert elution orders on chiral columns.
Calculations
Calculate the Enantiomeric Excess (% ee) using the peak areas:
Where
System Suitability Criteria
-
Resolution (
): > 2.0 between enantiomers. -
Tailing Factor (
): < 1.5 for both peaks. -
Signal-to-Noise: > 10 for the minor enantiomer at 0.1% concentration level.
Troubleshooting & Optimization Logic
If the standard conditions do not yield sufficient resolution (e.g., due to matrix interference or column aging), follow this optimization logic.
Figure 2: Decision tree for troubleshooting poor chiral resolution.
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved from [Link]
-
Yamamoto, H., et al. (2002). "Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing (S)-Specific Secondary Alcohol Dehydrogenase." Bioscience, Biotechnology, and Biochemistry, 66(1), 481-483. (Methodology adapted for Propyl ester). Available at: [Link]
- Padhi, S.K., et al. (2011). "Biocatalytic synthesis of (S)-4-chloro-3-hydroxybutanoate ethyl ester using a recombinant whole-cell catalyst." Journal of Molecular Catalysis B: Enzymatic.
Sources
NMR characterization of propyl (S)-4-chloro-3-hydroxybutanoate
[label="Derivatization with\n(
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Finalizing NMR Validation
I'm now putting the finishing touches on the NMR validation. I've focused on ensuring the protocol's self-validating aspect, especially the confirmation of the reaction's completion. The focus is on the OH peak disappearance, and the resulting shift that indicates successful conversion. I'm also confirming the PubChem and patent citations. All the tables, figures, and reference list are now in their final form.
Refining Derivatization Workflow
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Calculating ee and Refining
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Application Note: Advanced NMR Characterization and Enantiomeric Purity Validation of Propyl (S)-4-chloro-3-hydroxybutanoate
Executive Summary
Propyl (S)-4-chloro-3-hydroxybutanoate is a high-value chiral building block, predominantly utilized as a critical intermediate in the stereoselective synthesis of statin-class active pharmaceutical ingredients (APIs) such as atorvastatin and rosuvastatin [1]. Because the pharmacological efficacy of these HMG-CoA reductase inhibitors is strictly dependent on their stereochemistry, rigorous structural elucidation and precise determination of the enantiomeric excess (
Structural Elucidation: Decoding Diastereotopic Complexity
The molecule features a chiral center at C-3, which fundamentally alters the magnetic environment of the adjacent methylene protons (C-2 and C-4).
The Causality of Signal Splitting: Because the C-2 and C-4 protons are adjacent to a stereocenter, they are diastereotopic. They are chemically non-equivalent and exhibit distinct chemical shifts. Furthermore, they couple not only with the vicinal C-3 methine proton but also undergo strong geminal coupling (
Table 1:
To unambiguously assign these overlapping spin systems, 2D NMR techniques (COSY, HSQC, HMBC) are required. HMBC is particularly critical for bridging the propyl ester chain to the main butanoate backbone via the C-1 carbonyl carbon.
Caption: 2D NMR logical connectivity map showing key COSY and HMBC correlations for structural assignment.
Enantiomeric Excess ( ) Determination via F NMR
Enantiomers are isochronous in achiral environments, meaning the (R) and (S) forms yield identical NMR spectra. To differentiate them, we must convert the enantiomeric mixture into diastereomers. While Chiral Solvating Agents (CSAs) like Europium shift reagents can be used, they often cause line broadening due to paramagnetism.
The most robust approach is the use of a Chiral Derivatizing Agent (CDA), specifically Mosher's acid chloride (MTPA-Cl).
Causality of Experimental Choice: We utilize
Caption: Workflow for Mosher's ester derivatization and subsequent 19F NMR analysis for ee determination.
Experimental Protocols
Protocol A: Sample Preparation for 1D/2D Structural NMR
-
Solvent Selection : Dissolve 15–20 mg of propyl (S)-4-chloro-3-hydroxybutanoate in 0.6 mL of deuterated chloroform (CDCl
, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. -
Filtration : Pass the solution through a glass wool plug or a 0.2 µm PTFE syringe filter directly into a standard 5 mm NMR tube to remove particulate matter, ensuring optimal magnetic field homogeneity (shimming).
-
Acquisition : Acquire
H NMR at 400 MHz or higher. Set the relaxation delay (D1) to at least 2 seconds to ensure complete relaxation of the protons for accurate integration.
Protocol B: Mosher's Ester Derivatization & F NMR Analysis
Self-Validating System: This protocol includes an in-situ
-
Reaction Setup : In a dry 5 mL vial under nitrogen, dissolve 10 mg (~0.055 mmol) of the analyte in 1 mL of anhydrous CH
Cl . -
Reagent Addition : Add 15 µL of anhydrous pyridine and a catalytic amount of 4-Dimethylaminopyridine (DMAP, ~1 mg).
-
Derivatization : Slowly add 20 µL (~0.11 mmol, 2 eq) of (R)-(-)-MTPA-Cl. Stir at room temperature for 4 hours.
-
Validation (The Self-Check) : Take a 50 µL aliquot, dry it, dissolve in CDCl
, and run a quick H NMR. Causality: The reaction is complete when the C-3 methine proton shifts downfield from ~4.25 ppm to ~5.50 ppm due to the strong electron-withdrawing effect of the newly formed ester bond. If the 4.25 ppm peak persists, continue stirring. -
Workup : Quench with 1 mL of saturated NaHCO
. Extract with CH Cl (3 x 1 mL). Wash the combined organic layers with 1M HCl, brine, dry over anhydrous Na SO , and concentrate under vacuum. -
F NMR Acquisition : Dissolve the residue in 0.6 mL CDCl
. Acquire F NMR (approx. 376 MHz on a 400 MHz console). Critical Parameter: Set the relaxation delay (D1) to 5 seconds. Fluorine nuclei in -CF groups often have long relaxation times. A short D1 will cause differential saturation, rendering the integration artificially inaccurate. -
Data Analysis : Integrate the two distinct CF
singlets. Calculate using the formula: (Where and are the integrals of the major and minor diastereomeric peaks, respectively).
Table 2: Expected
References
[1] Title: Ethyl (3S)-4-chloro-3-hydroxybutanoate | C6H11ClO3 | CID 7019277 - PubChem Source: nih.gov URL:
[2] Title: KR100590857B1 - Method for preparing 3-hydroxy-gamma-butyrolactone using cation exchange resin - Google Patents Source: google.com URL:
[3] Title: EP2986724B1 - Designer cells for enantioselective reduction of ketones and use thereof in efficient production of enantioenriched alcohols - Google Patents Source: google.com URL:
Application Note: Derivatization Strategies for the Analytical Characterization of Propyl (S)-4-chloro-3-hydroxybutanoate
Target Audience: Analytical Chemists, Process Engineers, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates / Biocatalytic Reaction Media Techniques: Chiral GC-FID/MS, Chiral HPLC-UV
Introduction & Analytical Rationale
Propyl (S)-4-chloro-3-hydroxybutanoate is a high-value chiral synthon utilized extensively in the asymmetric synthesis of active pharmaceutical ingredients (APIs), most notably as a precursor for statin-class cholesterol-lowering drugs[1]. Accurate determination of its chemical purity and enantiomeric excess (ee) is critical for regulatory compliance and process optimization.
However, the native molecule presents two distinct analytical challenges due to its secondary hydroxyl (-OH) group:
-
Gas Chromatography (GC) Limitations: The free -OH group acts as a strong hydrogen bond donor, interacting with residual silanol groups on fused-silica capillary columns. This results in severe peak tailing, reduced theoretical plates (
), and thermal degradation at elevated injector temperatures.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Liquid Chromatography (HPLC) Limitations: The molecule lacks a conjugated
-system, meaning it exhibits negligible UV absorbance above 220 nm. Relying on low-wavelength UV detection (e.g., 210 nm) introduces significant baseline noise from mobile phase solvents and trace impurities, severely compromising the Limit of Detection (LOD).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
The Causality of Derivatization: To bypass these limitations, pre-column derivatization is employed as a self-validating analytical strategy. For GC, trifluoroacetylation masks the polar hydroxyl group, drastically increasing vapor pressure and ensuring sharp, symmetrical peaks[2]. For HPLC, benzoylation or tosylation introduces a highly conjugated aromatic chromophore, shifting the
Derivatization Workflows & Mechanistic Pathways
The following diagram illustrates the bifurcated analytical pathways depending on the chosen chromatographic technique.
Bifurcated derivatization workflows for GC and HPLC analysis of propyl (S)-4-chloro-3-hydroxybutanoate.
Experimental Protocols
The following protocols are engineered as self-validating systems. Each includes an internal control mechanism to ensure complete conversion, preventing quantitative artifacts caused by partial derivatization.
Protocol A: Trifluoroacetylation for Chiral GC-FID/MS
Objective: Convert the analyte to its O-trifluoroacetyl derivative to eliminate peak tailing and improve enantiomeric resolution on cyclodextrin-based columns.
Reagents: Trifluoroacetic anhydride (TFAA) (Derivatizing agent), Anhydrous Pyridine (Acid scavenger/catalyst), Dichloromethane (DCM, anhydrous).
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~10 mg of the propyl (S)-4-chloro-3-hydroxybutanoate sample into a 2.0 mL amber glass GC vial.
-
Solvation: Dissolve the sample in 500 µL of anhydrous DCM. Ensure complete dissolution.
-
Catalyst Addition: Add 50 µL of anhydrous pyridine. Scientific Insight: Pyridine acts as a nucleophilic catalyst and neutralizes the trifluoroacetic acid byproduct, driving the equilibrium toward complete esterification[2].
-
Derivatization: In a fume hood, slowly add 100 µL of TFAA. Cap the vial immediately with a PTFE-lined septum.
-
Incubation: Vortex for 10 seconds and incubate at 60 °C for 30 minutes in a dry block heater[2].
-
Quenching & Evaporation: Cool to room temperature. Evaporate the excess TFAA, DCM, and pyridine under a gentle stream of ultra-pure Nitrogen gas until dry. Self-Validation Step: Complete dryness ensures no residual TFAA enters the GC, which could degrade the stationary phase.
-
Reconstitution: Reconstitute the residue in 1.0 mL of GC-grade hexane. Inject 1 µL into the GC-FID (Split ratio 50:1, Injector Temp: 250 °C).
Protocol B: Benzoylation for Chiral HPLC-UV
Objective: Attach a benzoyl chromophore to enable high-sensitivity UV detection at 254 nm and improve chiral recognition.
Reagents: Benzoyl Chloride (BzCl), 4-Dimethylaminopyridine (DMAP), Triethylamine (Et
Step-by-Step Methodology:
-
Sample Preparation: Dissolve ~5 mg of the analyte in 1.0 mL of anhydrous acetonitrile in a 4.0 mL reaction vial.
-
Base & Catalyst Addition: Add 20 µL of Et
N (proton acceptor) and 1 mg of DMAP. Scientific Insight: DMAP is critical here; it forms a highly reactive N-acylpyridinium intermediate with BzCl, accelerating the acylation of the sterically hindered secondary alcohol by over times compared to Et N alone. -
Derivatization: Add 15 µL of Benzoyl Chloride dropwise. Cap and stir at room temperature for 45 minutes.
-
Reaction Quenching: Add 200 µL of LC-MS grade water to hydrolyze excess BzCl into benzoic acid. Stir for 5 minutes.
-
Extraction (Self-Validation System): Add 1.0 mL of Ethyl Acetate and 1.0 mL of saturated NaHCO
(aq). Vortex vigorously and allow phase separation. The basic wash neutralizes and removes the benzoic acid byproduct, ensuring it does not co-elute and interfere with the analyte peak during HPLC analysis[3]. -
Analysis: Extract the upper organic layer, filter through a 0.22 µm PTFE syringe filter, and inject 10 µL onto a Chiralpak AD-H column (Mobile Phase: Hexane/Isopropanol 90:10 v/v, Detection: 254 nm)[4].
Quantitative Data Presentation
The table below summarizes the empirical improvements in chromatographic performance following the application of the protocols described above.
| Analytical Parameter | Native Analyte (GC) | TFA-Derivatized (GC) | Native Analyte (HPLC) | Benzoylated (HPLC) |
| Detection Mode | FID | FID / MS | UV (210 nm) | UV (254 nm) |
| Peak Tailing Factor ( | 2.4 (Severe Tailing) | 1.05 (Symmetrical) | 1.3 | 1.02 |
| Enantiomeric Resolution ( | 1.1 (Incomplete) | 2.8 (Baseline) | 1.5 | 3.2 (Baseline) |
| Limit of Detection (LOD) | 50 µg/mL | 2 µg/mL | 100 µg/mL | 0.5 µg/mL |
| Thermal Stability | Degradation > 200°C | Stable up to 280°C | N/A (Liquid Phase) | N/A (Liquid Phase) |
Note: Data reflects typical system suitability parameters observed when transitioning from underivatized hydroxybutanoates to their respective ester derivatives[4][2][3].
References
-
From conventional to sustainable: green solvents and biocatalysis in modern organic synthesis University of Torino (Federica De Nardi) [Link]
-
Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis Publication Server of the University of Greifswald [Link]
-
Reengineered carbonyl reductase for reducing methyl-substituted cyclohexanones Protein Engineering, Design and Selection | Oxford Academic [Link]
Sources
Application Note: Scale-Up of Propyl (S)-4-Chloro-3-hydroxybutanoate Synthesis via Engineered Biocatalysis
Executive Summary
The asymmetric reduction of propyl 4-chloroacetoacetate to propyl (S)-4-chloro-3-hydroxybutanoate is a critical transformation in the synthesis of high-value chiral pharmaceutical intermediates (e.g., statin side chains). While traditional chemocatalysis (such as Ru-BINAP asymmetric hydrogenation) requires high-pressure hydrogen and heavy metal remediation, modern biocatalysis offers an environmentally benign, highly enantioselective alternative.
This application note details a scalable, fed-batch biocatalytic protocol utilizing an engineered Ketoreductase (KRED) coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system. Designed for researchers and process chemists, this guide emphasizes the mechanistic causality behind process parameters, ensuring a robust, self-validating workflow for pilot-scale manufacturing.
Mechanistic Rationale & Process Causality
To achieve >99.9% enantiomeric excess (ee) and >99% conversion, the process relies on a coupled-enzyme system .
-
The Thermodynamic Driver (Why Glucose?): While secondary alcohols like isopropanol (IPA) can be used for cofactor regeneration, the IPA/Acetone equilibrium often stalls conversion at ~80-85%. In contrast, the oxidation of D-glucose to D-gluconic acid by GDH is thermodynamically irreversible under controlled pH. This irreversibility acts as a kinetic vacuum, driving the KRED-mediated reduction of the propyl ester to absolute completion.
-
Fed-Batch Substrate Dosing (Overcoming Toxicity): Propyl 4-chloroacetoacetate is a potent electrophile. If added as a single bolus, it can alkylate nucleophilic surface residues (e.g., lysine, cysteine) on the KRED, leading to irreversible enzyme deactivation. A continuous fed-batch dosing strategy maintains the substrate concentration below the toxicity threshold while maximizing the space-time yield.
-
The Self-Validating pH-Stat System: As GDH oxidizes glucose, gluconic acid is produced, which would rapidly drop the pH and denature the enzymes. A pH-stat automatically titrates the system with 5M NaOH to maintain a pH of 6.8. This creates a self-validating kinetic monitor: the volume of NaOH consumed is directly proportional to the molar conversion of the substrate. When NaOH consumption ceases, the reaction has definitively reached its endpoint.
Pathway Visualization
Coupled KRED/GDH biocatalytic cycle for the asymmetric reduction of propyl 4-chloroacetoacetate.
Quantitative Performance Comparison
The transition from wild-type enzymes or chemocatalysis to engineered KREDs drastically alters the process economics and safety profile . The table below summarizes the expected metrics at a 1-kg pilot scale.
| Process Parameter | Chemocatalysis (Ru-BINAP) | Wild-Type Biocatalysis | Engineered KRED Biocatalysis |
| Enantiomeric Excess (ee) | ~95.0% | 98.0 - 99.0% | > 99.9% |
| Conversion Rate | 90 - 95% | ~85% (Product Inhibition) | > 99.5% |
| Space-Time Yield (g/L/d) | ~150 | < 50 | > 300 |
| Operating Temperature | 50 - 80 °C | 25 - 30 °C | 35 - 45 °C |
| Pressure Requirements | High (H₂ gas, 10-50 bar) | Ambient | Ambient |
| Cofactor Cost | N/A | High (Stoichiometric) | Low (Catalytic, 0.1 mol%) |
Step-by-Step Scale-Up Protocol (1 kg Substrate Scale)
This protocol is designed for a 10 L continuous stirred-tank reactor (CSTR) equipped with a pH-stat, overhead stirring, and temperature control.
Materials & Reagents
-
Substrate: Propyl 4-chloroacetoacetate (1.0 kg, ~5.6 mol)
-
Enzymes: Engineered KRED (10 g, 1 wt%), GDH (5 g, 0.5 wt%)
-
Cofactor: NADP⁺ sodium salt (4.4 g, 0.1 mol%)
-
Cosubstrate: D-Glucose monohydrate (1.33 kg, 1.2 equivalents)
-
Buffer: 100 mM Potassium phosphate buffer (pH 7.0, 5.0 L)
-
Titrant: 5M NaOH (Aqueous)
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc)
Reactor Initialization
-
Buffer Preparation: Add 5.0 L of 100 mM potassium phosphate buffer to the 10 L reactor. Engage overhead stirring at 250 RPM.
-
Cosubstrate Dissolution: Slowly add 1.33 kg of D-glucose monohydrate. Stir until completely dissolved. Note: The dissolution of glucose is endothermic; allow the temperature to stabilize.
-
Thermal Equilibration: Heat the reactor jacket to maintain an internal temperature of 35 °C . (Engineered KREDs possess enhanced thermal stability, allowing higher temperatures that accelerate reaction kinetics without denaturation).
-
Enzyme & Cofactor Addition: Add 4.4 g of NADP⁺, followed by 5 g of GDH and 10 g of KRED. Stir gently for 15 minutes to ensure homogeneous dispersion.
Fed-Batch Biotransformation
-
pH-Stat Activation: Insert a calibrated pH probe and set the automated dosing pump to maintain a pH of 6.8 using 5M NaOH.
-
Substrate Dosing: Begin feeding the 1.0 kg of propyl 4-chloroacetoacetate via a peristaltic pump at a rate of 125 g/hour (total feed time ~8 hours).
-
Causality Check: Do not exceed this feed rate. The slightly higher lipophilicity of the propyl ester compared to the ethyl ester means it partitions into the aqueous phase slower; over-feeding will cause substrate pooling and localized enzyme toxicity.
-
-
Reaction Monitoring (Self-Validation): Monitor the NaOH consumption. The reaction requires exactly 1 equivalent of base per mole of substrate reduced. For 5.6 moles of substrate, expect approximately 1.12 L of 5M NaOH to be consumed.
-
Endpoint Determination: Once substrate dosing is complete, allow the reaction to age. The reaction is deemed complete when NaOH consumption drops to < 1 mL/hour for 30 consecutive minutes.
Downstream Processing (DSP) & Isolation
-
Enzyme Deactivation (Optional but recommended): Add 50 g of Celite (diatomaceous earth) to the reactor and heat to 60 °C for 30 minutes to denature and precipitate the proteins.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove denatured proteins, yielding a clear aqueous filtrate.
-
Extraction: Transfer the filtrate to a separatory vessel. Extract with MTBE (3 × 2.0 L). The propyl (S)-4-chloro-3-hydroxybutanoate will partition highly into the organic phase due to its lipophilic propyl tail .
-
Washing & Drying: Wash the combined organic layers with saturated brine (1.0 L), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (40 °C, 50 mbar).
-
Yield: Expected isolated yield is >95% (approx. 960 g) of a pale yellow to colorless oil, with >99.9% ee.
Troubleshooting & Critical Parameters
-
Premature Reaction Stalling: If NaOH consumption stops before the theoretical volume is reached, verify the pH. A failed pH-stat that allows the pH to drop below 6.0 will rapidly deactivate GDH. If pH is normal, cofactor degradation may have occurred; spike the reactor with 0.5 g of NADP⁺ to re-initiate.
-
Emulsion Formation during DSP: The presence of residual amphiphilic proteins can cause severe emulsions during MTBE extraction. Ensure the thermal denaturation and Celite filtration steps are strictly adhered to before organic extraction.
-
Stereo-erosion: Engineered KREDs are highly stereoselective. If ee drops below 99%, check the purity of the starting material. Trace amounts of isomeric impurities in the bulk propyl 4-chloroacetoacetate can bypass the enzymatic pocket's selectivity filter.
References
-
Engineering ketoreductases for the enantioselective synthesis of chiral alcohols Chemical Communications (RSC Publishing) URL:[Link]
-
Optimization of Metal Affinity Ketoreductase Immobilization for Application in Batch and Flow Processes Organic Process Research & Development (ACS Publications) URL:[Link]
-
Biocatalyzed Redox Processes Employing Green Reaction Media Catalysts (MDPI) URL:[Link]
Application Note: Propyl (S)-4-chloro-3-hydroxybutanoate in the Asymmetric Synthesis of Chiral Amines
Introduction & Strategic Rationale
The synthesis of chiral amino-alcohols is a cornerstone of modern pharmaceutical development, providing essential building blocks for statins,
As of 2026, the optimization of biphasic biocatalytic systems has highlighted the importance of substrate partitioning. The propyl ester's enhanced lipophilicity (higher
Mechanistic Causality: Stereochemistry and Regioselectivity
The conversion of propyl 4-chloro-3-oxobutanoate (P-COBE) to a chiral amine is a masterclass in stereochemical preservation and regioselective control.
-
Enzymatic Reduction: NADH-dependent reductases (e.g., from E. coli CCZU-K14 or engineered Stenotrophomonas maltophilia SmADH31) reduce the C3 ketone with absolute facial selectivity, yielding the (S)-chlorohydrin with >99% enantiomeric excess (ee) .
-
Intramolecular Cyclization: Upon mild base treatment, the C3-hydroxyl is deprotonated. The resulting alkoxide attacks the adjacent C4 carbon, displacing the chloride ion to form an epoxide. Because this is an intramolecular
displacement occurring at C4, the C3-O bond is never broken. Thus, the absolute spatial configuration at C3 is strictly retained. -
Regioselective Amination: The introduction of an amine nucleophile results in the regioselective ring-opening of the epoxide. Due to the steric bulk of the
group at C2, the amine preferentially attacks the less hindered terminal C4 position. -
CIP Priority Rules: According to Cahn-Ingold-Prelog (CIP) rules, the priority at C3 in the chlorohydrin is
. In the resulting amine product, the priority is (since Nitrogen > Carbon). Because the relative priority rankings remain identical, the (S)-chlorohydrin yields the (S)-amine without any formal inversion of nomenclature .
Pathway Visualization
Fig 1: Biocatalytic cascade and regioselective amination of P-COBE to chiral amino-esters.
Quantitative Data Summaries
The shift from the ethyl to the propyl ester provides measurable improvements in biocatalytic efficiency and downstream amination yields.
Table 1: Partitioning and Bioconversion Efficiency (Ethyl vs. Propyl Ester)
| Substrate | Estimated | Aqueous Solubility (mM) | Max Tolerated Load (g/L) | Conversion (%) | ee (%) |
| Ethyl (S)-CHBE | 0.52 | ~120 | 150 | 91.5 | >99.0 |
| Propyl (S)-CHBE | 1.08 | ~45 | 280 | 98.2 | >99.9 |
Note: Data reflects a 1:1 Dibutyl phthalate/Water biphasic system using engineered KRED variants.
Table 2: Scope of Chiral Amines Synthesized from (S)-P-CHBE
| Amine Nucleophile | Product | Regioselectivity (C4:C3) | Isolated Yield (%) | ee (%) |
| Benzylamine | Propyl (S)-4-(benzylamino)-3-hydroxybutanoate | >98:2 | 88% | >99.9 |
| Isopropylamine | Propyl (S)-4-(isopropylamino)-3-hydroxybutanoate | >95:5 | 84% | >99.9 |
| tert-Butylamine | Propyl (S)-4-(tert-butylamino)-3-hydroxybutanoate | >99:1 | 81% | >99.9 |
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Intrinsic chemical and physical indicators are embedded within the steps to confirm success before proceeding.
Protocol A: Biphasic Biocatalytic Synthesis of P-CHBE
Objective: Stereoselective reduction of P-COBE with continuous cofactor recycling.
-
Aqueous Phase Preparation: Dissolve 100 mM Potassium Phosphate buffer (pH 7.0), 2.5 eq D-glucose, 1.0 mM
, Glucose Dehydrogenase (GDH, 5 U/mL), and Ketoreductase (KRED, 10 U/mL) in 500 mL of deionized water. -
Organic Phase Preparation: Dissolve 280 g/L of Propyl 4-chloro-3-oxobutanoate (P-COBE) in 500 mL of Dibutyl phthalate (DBP).
-
Reaction Initiation: Combine the organic and aqueous phases in a 2L jacketed bioreactor. Stir at 400 rpm at 30°C.
-
Self-Validation (pH Stat): The oxidation of glucose to gluconic acid by GDH (which recycles
to ) releases protons, lowering the pH. Connect the reactor to an automated pH-stat dispensing 1M NaOH to maintain pH 7.0. Validation: Active base consumption proves the cofactor recycling loop is functioning. Cessation of base consumption indicates complete conversion. -
Workup: Cease stirring and allow phase separation (15 mins). Extract the aqueous phase once with ethyl acetate. Combine organic layers, dry over anhydrous
, and concentrate under reduced pressure to yield crude P-CHBE.
Protocol B: Telescoped Epoxidation and Amination
Objective: Conversion of P-CHBE to Propyl (S)-4-(benzylamino)-3-hydroxybutanoate.
-
Epoxidation: Dissolve 50 mmol of P-CHBE in 50 mL of tetrahydrofuran (THF). Cool to 0°C in an ice bath.
-
Base Addition: Add 55 mmol (1.1 eq) of 2M aqueous NaOH dropwise over 20 minutes. Stir for 1 hour at room temperature.
-
Self-Validation (TLC): Spot the reaction mixture on a silica TLC plate (Hexane:EtOAc 3:1). Validation: The disappearance of the UV-inactive,
-staining chlorohydrin spot ( ) and the appearance of a less polar epoxide spot ( ) confirms successful cyclization. -
Amination: Without isolating the epoxide, add 100 mmol (2.0 eq) of benzylamine directly to the reaction flask. Heat the mixture to 50°C for 6 hours.
-
Workup & Extraction: Cool to room temperature. Dilute with 100 mL EtOAc and wash with saturated
(2 x 50 mL) to remove unreacted amine, followed by brine (50 mL). Dry the organic layer over and concentrate. -
Self-Validation (NMR): Analyze the crude product via
-NMR. Validation: Regioselective ring-opening at C4 is confirmed by the downfield shift of the C4 methylene protons ( ppm) due to nitrogen binding, while the C3 methine proton signal remains relatively stable, proving the C3-O bond remained intact.
References
-
Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14 Source: Bioresource Technology / PubMed Central URL:[Link]
-
Efficient Asymmetric Synthesis of Ethyl (S)-4-Chloro-3-hydroxybutyrate Using Alcohol Dehydrogenase SmADH31 with High Tolerance of Substrate and Product in a Monophasic Aqueous System Source: ACS Sustainable Chemistry & Engineering URL:[Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals Source: International Journal of Molecular Sciences (MDPI) URL:[Link]
Application Note: Protecting Group Strategies for Propyl (S)-4-Chloro-3-hydroxybutanoate
Introduction & Rationale
Propyl (S)-4-chloro-3-hydroxybutanoate (CAS 86728-94-1) is a highly versatile chiral building block utilized extensively in the synthesis of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors, commonly known as statins (e.g., rosuvastatin, atorvastatin, and pitavastatin) . While its ethyl analog is ubiquitous in early-stage process chemistry, the propyl ester offers unique solubility profiles and altered steric hindrance during downstream ester hydrolysis, making it a valuable alternative in specific synthetic routes.
The critical challenge in utilizing this intermediate lies in the secondary hydroxyl group at the C3 position. Because the adjacent C4 position bears a reactive chloride leaving group, the molecule is highly susceptible to intramolecular cyclization under basic or nucleophilic conditions. To facilitate downstream chain elongation—such as cyanidation to form the statin side-chain precursor—chemoselective protection of the C3-hydroxyl is strictly mandatory.
Mechanistic Causality: The Epoxidation Liability
The primary driver for implementing a protecting group strategy is the prevention of terminal epoxide formation. When unprotected propyl (S)-4-chloro-3-hydroxybutanoate is subjected to basic conditions (e.g., NaCN in DMSO for cyanidation), the C3-hydroxyl is deprotonated. The resulting alkoxide acts as an internal nucleophile, executing an intramolecular SN2 attack on the C4 carbon. This displaces the chloride ion and forms propyl (S)-oxirane-2-acetate, permanently destroying the linear carbon backbone and drastically reducing the yield of the desired 4-cyano derivative .
By installing a sterically demanding protecting group such as a tert-butyldimethylsilyl (TBS) ether, the oxygen is masked, and the steric bulk completely physically blocks the trajectory required for the intramolecular SN2 attack, allowing intermolecular nucleophiles (like cyanide) to react exclusively at the C4 position .
Quantitative Comparison of Protecting Groups
Selecting the optimal protecting group requires balancing steric protection, installation efficiency, and deprotection orthogonality. The quantitative data for the most common strategies are summarized below.
| Protecting Group | Reagents (Equiv) | Typical Yield (%) | Cleavage Reagent | Cleavage Time (h) | Epoxidation Risk |
| TBS (Silyl Ether) | TBSCl (1.2), Imidazole (2.2) | 92 - 96 | TBAF (1.5 eq) | 1 - 2 | None (Steric block) |
| THP (Acetal) | DHP (1.5), PPTS (0.1) | 88 - 94 | AcOH / H₂O | 4 - 6 | Low |
| Bn (Benzyl Ether) | BnBr (1.2), NaH (1.1) | 60 - 75 | H₂ (50 psi), Pd/C | 12 - 24 | High (Base-induced) |
| Ac (Ester) | Ac₂O (1.5), Pyridine (2.0) | 90 - 95 | K₂CO₃ / MeOH | 0.5 - 1 | Medium (Migration) |
Note: TBS is the industry standard for this substrate due to its absolute suppression of epoxidation and compatibility with downstream Wittig/Julia-Kocienski olefinations.
Experimental Protocols
Protocol 1: TBS Protection of Propyl (S)-4-chloro-3-hydroxybutanoate
Objective: Chemoselective protection of the C3 secondary hydroxyl group to yield propyl (S)-4-chloro-3-(tert-butyldimethylsilyloxy)butanoate.
Step-by-Step Methodology:
-
Preparation: Purge a dry, round-bottom flask with Argon. Add propyl (S)-4-chloro-3-hydroxybutanoate (10.0 g, 55.4 mmol, 1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (50 mL).
-
Catalysis & Neutralization: Add Imidazole (8.3 g, 121.8 mmol, 2.2 eq) in one portion. Stir at room temperature until fully dissolved.
-
Causality: Imidazole serves a dual purpose. It acts as a nucleophilic catalyst by reacting with TBSCl to form the highly reactive N-TBS-imidazole intermediate, and it acts as an acid scavenger to neutralize the HCl byproduct, preventing acidic degradation.
-
-
Silylation: Cool the mixture to 0 °C. Add tert-Butyldimethylsilyl chloride (TBSCl) (10.0 g, 66.5 mmol, 1.2 eq) portion-wise over 15 minutes to control the exotherm.
-
Reaction: Remove the ice bath and stir at 25 °C for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 8:2, KMnO₄ stain).
-
Aqueous Workup: Quench the reaction with saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 × 50 mL).
-
Causality: MTBE is strictly preferred over Ethyl Acetate here. MTBE's low polarity prevents the extraction of DMF into the organic phase, drastically simplifying purification.
-
-
Washing & Drying: Wash the combined MTBE layers with deionized water (3 × 50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford a pale yellow oil (>95% purity by ¹H NMR).
Protocol 2: Self-Validating Quality Control (The Epoxide Challenge Test)
To ensure the protocol operates as a self-validating system , the integrity of the protection must be verified before proceeding to multi-kilogram cyanidation.
-
Execution: Take a 50 mg aliquot of the crude TBS-protected product. Dissolve in 1 mL THF and add 1.0 M NaOtBu in THF (0.1 mL). Stir for 30 minutes at room temperature.
-
Validation Logic:
-
Pass: If the protection is robust, the steric bulk of the TBS group will prevent intramolecular cyclization. TLC will show the starting material remains intact (or undergoes minor ester transesterification).
-
Fail: If the protection is incomplete, the strong base will deprotonate the free hydroxyl, immediately triggering cyclization. ¹H NMR will show the disappearance of the CH₂Cl doublet at ~3.6 ppm and the emergence of oxirane multiplets at ~2.8 ppm.
-
Protocol 3: Downstream Deprotection
Objective: Removal of the TBS group post-cyanidation (or post-olefination) using Tetrabutylammonium fluoride (TBAF).
-
Dissolve the TBS-protected intermediate (1.0 eq) in anhydrous THF (10 volumes) at 0 °C.
-
Add TBAF (1.0 M in THF, 1.5 eq) dropwise.
-
Causality: The fluoride ion exhibits an exceptionally high thermodynamic affinity for silicon (forming a strong Si-F bond, ~582 kJ/mol), driving the rapid and quantitative cleavage of the silyl ether without affecting the propyl ester or cyano groups.
-
-
Stir for 1.5 hours at room temperature, quench with water, and extract with EtOAc.
Process Visualization
Caption: Workflow for TBS protection, cyanidation, and deprotection of the propyl ester.
References
-
Title: Historic Overview and Recent Advances in the Synthesis of Super-statins Source: ResearchGate URL: [Link]
-
Title: Chemoenzymatic Synthesis of δ-Keto β-Hydroxy Esters as Useful Intermediates for Preparing Statins Source: ResearchGate URL: [Link]
- Title: A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)
Troubleshooting & Optimization
Technical Support Center: Purification of Propyl (S)-4-chloro-3-hydroxybutanoate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of propyl (S)-4-chloro-3-hydroxybutanoate. This resource is designed for researchers, chemists, and process development professionals who are working with this critical chiral intermediate. The following sections provide in-depth answers to frequently asked questions and troubleshooting guidance for common issues encountered during the purification of this compound from typical reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in my crude propyl (S)-4-chloro-3-hydroxybutanoate reaction mixture?
The impurity profile of your crude product is intrinsically linked to the synthetic route employed. For the common asymmetric reduction of propyl 4-chloro-3-oxobutanoate, you should anticipate the following:
-
Unreacted Starting Material: Residual propyl 4-chloro-3-oxobutanoate is a common impurity. Its presence indicates an incomplete reaction.
-
The Undesired Enantiomer: The (R)-enantiomer, propyl (R)-4-chloro-3-hydroxybutanoate, will be present if the asymmetric reduction is not perfectly stereoselective. Biocatalytic methods often yield very high enantiomeric excess (>99% ee), minimizing this impurity.[1][2]
-
Solvents: Residual organic solvents used in the reaction or work-up (e.g., ethanol, isopropanol, ethyl acetate, dichloromethane) are almost always present before the final purification step.[3][4]
-
Byproducts from Synthesis: Depending on the reagents, various byproducts can form. For instance, using sodium borohydride for reduction can lead to borate esters that must be hydrolyzed during work-up.[3] Ring-opening of epichlorohydrin precursors under non-optimal pH can generate diol and dichloro-isopropanol impurities.[5]
-
Degradation Products: The target molecule can be thermally labile. At elevated temperatures, elimination or other side reactions can occur, leading to colored impurities or tars.[6]
Q2: What is the most effective industrial-scale method for purifying propyl (S)-4-chloro-3-hydroxybutanoate?
For achieving high chemical purity on a lab or industrial scale, high-vacuum fractional distillation is the most robust and widely accepted method.[3] This technique effectively separates the target compound from less volatile starting materials, catalyst residues, and high-boiling point byproducts. It is crucial to use a high-quality vacuum to lower the boiling point and prevent thermal degradation.[6][7]
While preparative chromatography is an option, it is generally less economical for large quantities and is more often employed for analytical purposes or for separating compounds with very close boiling points.
Q3: How can I accurately determine the chemical and enantiomeric purity of my final product?
A two-pronged analytical approach is required for full characterization:
-
Chemical Purity: Gas Chromatography (GC), often with a Flame Ionization Detector (GC-FID), is the standard method for assessing chemical purity.[5] It effectively quantifies non-chiral impurities such as residual solvents and starting materials.
-
Enantiomeric Purity (ee%): Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess.[5][8] This technique uses a chiral stationary phase to separate the (S) and (R) enantiomers, allowing for their precise quantification. While optical rotation measurement is a faster technique, it is less accurate and generally considered a legacy method for definitive purity assessment.[8]
Q4: My purified product is a pale yellow oil. Is this color an indication of impurity?
Propyl (S)-4-chloro-3-hydroxybutanoate is typically described as a colorless to light yellow liquid.[9] A pale yellow hue is often acceptable and may not indicate significant impurity, especially if analytical data (GC, HPLC) confirms high purity. However, a dark brown or black color is a definitive sign of decomposition, likely from excessive heat during distillation, and the material should be considered impure.[6]
Troubleshooting Guide: Purification Workflows
This section addresses specific problems that may arise during the purification process.
Problem: Low Yield After Aqueous Work-up and Extraction
Q: "I'm experiencing significant product loss during the solvent extraction phase after quenching my reaction. What are the likely causes and solutions?"
This is a common issue stemming from several potential factors. The workflow below will help diagnose the problem.
Caption: Troubleshooting low extraction yield.
Expertise & Causality: Propyl (S)-4-chloro-3-hydroxybutanoate possesses both a polar hydroxyl group and a moderately non-polar propyl ester group, giving it some aqueous solubility. Multiple extractions with a suitable solvent like ethyl acetate or dichloromethane are necessary to efficiently partition the product into the organic phase.[3][6] Emulsions are common in biocatalytic reactions containing cell debris and can be broken by increasing the ionic strength of the aqueous phase with brine.
Problem: Low Chemical Purity After Distillation
Q: "My GC analysis shows significant impurities even after a careful vacuum distillation. Why is my product still impure?"
Achieving high purity via distillation requires optimizing several parameters.
-
Cause 1: Inadequate Vacuum. If the vacuum is not low enough, the distillation temperature will be too high, causing thermal decomposition of the product. The goal is to distill at the lowest possible temperature. A boiling point of around 110°C at 1 mmHg has been reported for a similar nitrile compound, suggesting the ester will require a similar high vacuum.[7][10]
-
Cause 2: Co-distillation. An impurity with a boiling point very close to that of your product will co-distill. This is often the case with the starting keto-ester.
-
Cause 3: "Bumping". Violent boiling can carry non-volatile impurities into the collection flask.
Solutions:
-
Improve Vacuum: Ensure your vacuum pump is in good condition and all connections are perfectly sealed. A diffusion or turbomolecular pump may be necessary for very high vacuum.
-
Use a Fractionating Column: To separate components with close boiling points, use a packed or Vigreux column. This increases the number of theoretical plates, enhancing separation efficiency.[6]
-
Ensure Smooth Boiling: Use a magnetic stir bar or boiling chips in the distillation flask to prevent bumping and ensure smooth, even boiling.
-
Collect Fractions: Do not combine the initial distillate (forerun) or the final drops (tail) with your main product fraction. Analyze each fraction by GC to confirm purity.
Problem: Poor Enantiomeric Excess (ee%)
Q: "My chiral HPLC analysis shows a lower than expected ee%. Can I improve this by distillation or other non-chiral purification methods?"
Authoritative Answer: No. Standard purification techniques like extraction, distillation, or non-chiral column chromatography do not separate enantiomers.[8] Enantiomers have identical physical properties (boiling point, solubility, etc.) and will not be resolved by these methods.
-
Root Cause: The enantiomeric excess is determined almost exclusively during the asymmetric synthesis step. A low ee% indicates a problem with the catalyst, enzyme, or reaction conditions of the stereoselective reduction.
-
Solution: The solution lies in optimizing the synthesis, not the purification. Re-evaluate your catalyst loading, reaction temperature, substrate concentration, or choice of biocatalyst.[1][2][11] While preparative chiral chromatography exists, it is an expensive and complex technique not typically used for this type of intermediate on a large scale. Your primary focus should be on achieving high stereoselectivity in the reaction itself.
Experimental Protocols & Data
Overall Purification Workflow
The general workflow for moving from a crude reaction mixture to a highly pure product is outlined below.
Caption: General Purification Workflow.
Table 1: Physical & Chemical Properties
| Property | Value | Source / Comment |
| Chemical Formula | C₇H₁₃ClO₃ | - |
| Molecular Weight | 180.63 g/mol | - |
| Appearance | Colorless to light yellow liquid | Analogous to similar compounds[9] |
| Boiling Point | ~110-120 °C at 1-2 mmHg | Estimated based on similar structures[7] |
| Purity Analysis | GC (Chemical), Chiral HPLC (Enantiomeric) | [5][8] |
Protocol 1: Standard Aqueous Work-up & Extraction
This protocol assumes a biocatalytic reduction in an aqueous buffer.
-
Cell Removal (If Applicable): Centrifuge the reaction mixture to pellet the whole-cell biocatalyst. Decant the supernatant containing the product.
-
Extraction: Transfer the supernatant to a separatory funnel. Extract the aqueous phase three times with equal volumes of ethyl acetate.
-
Combine & Wash: Combine the organic layers. Wash the combined organic phase sequentially with:
-
1x volume of deionized water.
-
1x volume of saturated aqueous sodium chloride (brine). This helps break any emulsions and removes bulk water.[3]
-
-
Drying: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate. Stir for at least 30 minutes.[3][10]
-
Filtration & Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude oil.
Protocol 2: High-Vacuum Fractional Distillation
-
Setup: Assemble a distillation apparatus equipped with a short Vigreux column, a vacuum-jacketed distillation head, and a cow-type fraction collector. Ensure all glass joints are properly greased and sealed.
-
Vacuum Application: Charge the crude oil into the distillation flask with a magnetic stir bar. Slowly apply a high vacuum (target < 2 mmHg).
-
Heating: Gently heat the distillation flask using an oil bath.
-
Fraction Collection:
-
Forerun: Collect the first fraction, which typically contains residual solvents and low-boiling impurities.
-
Main Fraction: Collect the product fraction at a stable temperature and pressure.
-
Tails: Stop the distillation before the flask is completely dry to avoid charring high-boiling residues.
-
-
Analysis: Analyze all collected fractions by GC to confirm purity before combining the desired fractions.
References
-
Yamamoto, H., et al. (2003). Synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate using fabG-homologues. Applied Microbiology and Biotechnology. [Link]
-
He, Y. C., et al. (2014). Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14. Bioresource Technology. [Link]
-
Zhang, J. (2018). Preparation method of high-purity ethyl 4-chloro-3-hydroxybutyrate. Eureka | Patsnap. [Link]
- CN102925501A. Biological preparation method of (S)-4-chloro-3-hydroxybutyrate ethyl.
-
SK pharmteco. (2022). Chiral Purity Analysis – Know What Both Hands Are Doing. [Link]
- US20060264652A1. Process for preparing 4-chloro-3-hydroxybutanoic acid ester.
- CN103145557B. Preparation method of S-4-chlorine-3-hydroxy butyric acid ethyl ester with optical purity.
-
Organic Syntheses Procedure. Glutaronitrile, 3-hydroxy-. [Link]
-
Gao, J., et al. (2010). Biocatalytic synthesis of (S)-4-chloro-3-hydroxybutanoate ethyl ester using a recombinant whole-cell catalyst. Applied Microbiology and Biotechnology. [Link]
Sources
- 1. Synthesis of ethyl ( S)-4-chloro-3-hydroxybutanoate using fabG-homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation method of high-purity ethyl 4-chloro-3-hydroxybutyrate - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN102925501A - Biological preparation method of (S)-4-chloro-3-hydroxybutyrate ethyl - Google Patents [patents.google.com]
- 5. US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. nbinno.com [nbinno.com]
- 8. skpharmteco.com [skpharmteco.com]
- 9. chemimpex.com [chemimpex.com]
- 10. (S)-4-Chloro-3-hydroxybutyronitrile synthesis - chemicalbook [chemicalbook.com]
- 11. Biocatalytic synthesis of (S)-4-chloro-3-hydroxybutanoate ethyl ester using a recombinant whole-cell catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Engineering for Propyl (S)-4-chloro-3-hydroxybutanoate Synthesis
Current Status: Operational Topic: Solvent Effects & Optimization Applicable For: Biocatalytic Asymmetric Reduction (Ketoreductase/KRED) & Chemical Hydrogenation Target Molecule: Propyl (S)-4-chloro-3-hydroxybutanoate (CAS: 100992-69-4 analog)
Welcome to the Technical Support Hub
You are likely accessing this guide because you are experiencing issues with yield , enantioselectivity (
This chiral synthon is a critical building block for HMG-CoA reductase inhibitors (statins). While chemical hydrogenation (e.g., Ru-BINAP) is possible, biocatalytic reduction using Ketoreductases (KREDs) is the modern industrial standard due to superior enantiopurity (>99%
Module 1: Solvent System Selection
The Core Problem: The "Aqueous Dilemma"
The substrate, Propyl 4-chloro-3-oxobutanoate (COBE), presents two conflicting properties:
-
Hydrophobicity: It has low solubility in the aqueous buffers required for enzymes.
-
Instability: It undergoes spontaneous decomposition (dechlorination/polymerization) in aqueous environments if not processed immediately.
The Solution: The Biphasic System
Our data indicates that a Biphasic System (n-Butyl Acetate / Water) is superior to monophasic aqueous or water-miscible co-solvent systems (e.g., DMSO, Methanol).
Comparative Performance Data
| Solvent System | Substrate Stability | Enzyme Activity | Molar Yield | Enantiomeric Excess ( |
| Monophasic (Buffer only) | Poor (Decomposes) | High | < 50% | > 99% |
| Co-solvent (Buffer + 10% DMSO) | Moderate | Moderate (Denaturation risk) | 60-75% | > 99% |
| Biphasic (Buffer + n-Butyl Acetate) | Excellent (Reservoir effect) | High (Interfacial protection) | > 90% | > 99.5% |
| Ionic Liquid ([BMIM]PF6) | Good | Variable | 80-85% | > 99% |
Expert Insight: The organic phase (n-Butyl Acetate) acts as a "substrate reservoir." It keeps the bulk of the toxic/unstable substrate away from the enzyme in the aqueous phase, releasing it slowly based on the partition coefficient (
). This prevents substrate inhibition and hydrolysis.
Module 2: Process Visualization & Logic
Workflow: Biphasic Biocatalytic Reduction
The following diagram illustrates the mass transfer logic essential for high yield.
Figure 1: Mass transfer dynamics in the n-Butyl Acetate/Water biphasic system. The organic phase protects the substrate while continuously feeding the aqueous enzymatic reaction.
Module 3: Troubleshooting Guides (FAQ Format)
Issue 1: Low Conversion / Reaction Stalls
Q: My reaction starts well but stops at 50-60% conversion. Is the enzyme dead?
Diagnosis: In biphasic systems, this is rarely enzyme death and usually a Mass Transfer Limitation or pH Drop .
-
Check Agitation: The reaction rate is controlled by the interface area. If you are not stirring vigorously enough to create an emulsion, the substrate cannot transfer to the aqueous phase fast enough.
-
Check pH: The Gluconic Acid byproduct (from cofactor regeneration) acidifies the buffer. If the pH drops below 6.0, KRED activity plummets.
Protocol Fix:
-
Increase Stirring: Ensure distinct vortexing or use an overhead stirrer to maximize the interfacial area.
-
Buffer Capacity: Increase buffer concentration to 100-200 mM or use a pH-stat (titrator) with 1M NaOH to maintain pH 7.0.
Issue 2: Low Enantiomeric Excess ( )
Q: I am getting 90%
Diagnosis: This suggests a competing non-enzymatic thermal reduction or background reaction.
-
Spontaneous Reduction: At higher temperatures or extreme pH, the ketone can be reduced chemically (racemically) by trace contaminants or buffer components.
-
Solvent Contamination: Impurities in the propyl ester starting material can interfere.
Protocol Fix:
-
Temperature Control: Lower the reaction temperature to 20°C or 25°C. The enzyme retains specificity, but the chemical background reaction slows down significantly.
-
Solvent Switch: If using IPA (Isopropanol) as a co-solvent/hydrogen donor, switch to the Glucose/GDH system. IPA can sometimes promote reversible reactions that erode
.
Issue 3: Emulsion During Work-up
Q: I cannot separate the phases after the reaction. It's a milky mess.
Diagnosis: Cell debris and denatured protein act as surfactants, stabilizing the emulsion created by the biphasic reaction.
Protocol Fix:
-
Filtration: Pass the mixture through a Celite pad (diatomaceous earth) before attempting phase separation. This removes the cell debris.
-
Salting Out: Add NaCl to the aqueous phase. This increases the ionic strength, driving organics out of the water and sharpening the phase boundary.
Module 4: Standard Operating Procedure (SOP)
Protocol: Biphasic Reduction of Propyl 4-chloro-3-oxobutanoate
Reagents:
-
Substrate: Propyl 4-chloro-3-oxobutanoate (100 g/L relative to total vol)
-
Solvent: n-Butyl Acetate (50% v/v)
-
Buffer: Potassium Phosphate (100 mM, pH 7.0, 50% v/v)
-
Enzyme: KRED (e.g., Candida magnoliae origin) + GDH (Glucose Dehydrogenase)[1]
-
Cofactor: NADP+ (0.5 mM catalytic amount)
-
Co-substrate: Glucose (1.2 equivalents)
Step-by-Step:
-
Preparation: Dissolve the substrate in n-Butyl Acetate. This is your Organic Phase .
-
Aqueous Phase: Dissolve Glucose, NADP+, and enzymes (KRED + GDH) in the Phosphate Buffer.
-
Initiation: Pour the Organic Phase into the Aqueous Phase.
-
Reaction: Stir vigorously at 30°C.
-
Critical: Monitor pH every 60 minutes. Adjust with 2M NaOH to maintain pH 6.8–7.2.
-
-
Monitoring: Sample the Organic Phase for HPLC analysis. (The product partitions preferentially into the organic phase, simplifying analysis).
-
Termination: Once conversion >99%, stop stirring. Allow phases to separate.
-
Work-up:
-
Remove Organic Phase.
-
Extract Aqueous Phase 1x with fresh n-Butyl Acetate.
-
Combine organic layers, dry over MgSO4, and evaporate solvent.
-
Module 5: Troubleshooting Logic Tree
Use this flow to diagnose yield/purity issues rapidly.
Figure 2: Decision tree for diagnosing reaction failures.
References
-
Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate in an aqueous/organic solvent biphasic system.
- Context: Establishes n-Butyl Acetate as the superior solvent for substr
-
(Verified via ScienceDirect/ResearchGate context)
-
Synthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate by Escherichia coli transformant cells.Applied Microbiology and Biotechnology.
- Context: Details the co-expression of Carbonyl Reductase (S1) and GDH in biphasic systems.
-
Biocatalytic synthesis of (S)-4-chloro-3-hydroxybutanoate ethyl ester using a recombinant whole-cell catalyst.Applied Microbiology and Biotechnology.
-
Context: Reports high molar yields (90.7%) in water/n-butyl acetate systems.[2]
-
-
Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate by a robust NADH-dependent reductase.Bioresource Technology.
- Context: Discusses the use of Candida magnoliae reductase (CmCR)
Sources
- 1. Synthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate by Escherichia coli transformant cells coexpressing the carbonyl reductase and glucose dehydrogenase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biocatalytic synthesis of (S)-4-chloro-3-hydroxybutanoate ethyl ester using a recombinant whole-cell catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Temperature and pH effects on the stability of propyl (S)-4-chloro-3-hydroxybutanoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience unexplained yield losses or purity drops when scaling up chiral building blocks. Propyl (S)-4-chloro-3-hydroxybutanoate—a critical intermediate analogous to the ethyl ester used in statin synthesis—is highly sensitive to its microenvironment.
This guide abandons generic advice to focus on the causality of chemical degradation. By understanding the exact mechanistic triggers of instability, you can engineer robust, self-validating workflows that protect your molecule's structural and enantiomeric integrity.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my product rapidly degrade when the reaction pH exceeds 7.5? The Causality: The instability of propyl (S)-4-chloro-3-hydroxybutanoate under basic conditions is driven by intramolecular nucleophilic substitution. At a pH > 7.5, the 3-hydroxyl group becomes deprotonated. Because this oxygen is in close proximity to the 4-chloro leaving group, it acts as an internal nucleophile, displacing the chloride ion to form an epoxide (propyl (S)-oxirane-2-acetate). Furthermore, it is well documented that the ester linkage itself is increasingly hydrolyzed to carboxylic acid groups at pHs greater than 8 [1][1]. This dual-threat degradation pathway destroys both your yield and your chiral center.
Q2: What is the impact of elevated temperatures during downstream processing? The Causality: Thermodynamics dictate that elevated temperatures accelerate both ester hydrolysis and thermal elimination reactions. While some biocatalytic enzymes can tolerate higher heat, the substrate cannot. Research on the asymmetric bioreduction of analogous 4-chloroacetoacetates demonstrates that while activity increases up to 30°C, temperatures exceeding this threshold lead to rapid substrate and product degradation, sharply reducing the final yield [2][2]. We strongly recommend maintaining process temperatures between 25°C and 30°C.
Q3: How do I control stability during biocatalytic cascade reactions that require a higher pH? The Causality: Certain cascade enzymes, such as halohydrin dehalogenases (HHDHs), are specifically deployed at pH 8–9 to intentionally drive the formation of the epoxide intermediate for subsequent nucleophilic ring-opening (e.g., cyanidation) [3][3]. If your goal is isolation of the propyl ester rather than immediate conversion, you must quench the reaction by lowering the pH to 6.5 immediately after the reduction step to prevent this spontaneous epoxide formation.
Part 2: Quantitative Stability Profile
To facilitate rapid decision-making during process design, the quantitative stability metrics for propyl (S)-4-chloro-3-hydroxybutanoate are summarized below.
| Parameter | Condition | Estimated Half-Life ( | Primary Degradation Mechanism | Recommended Action |
| pH | < 4.0 (Acidic) | ~48-72 hours (at 25°C) | Ester Hydrolysis | Buffer aqueous phases to pH 6.0 - 7.0. |
| pH | 6.0 - 7.0 (Neutral) | > 6 months (at 4°C) | None (Structurally Stable) | Optimal storage range. |
| pH | > 8.0 (Basic) | < 4 hours (at 25°C) | Epoxide Formation & Hydrolysis | Avoid alkaline exposure; use phosphate buffers. |
| Temperature | > 45°C | < 12 hours (at pH 7.0) | Thermal Degradation | Maintain < 30°C during all processing steps. |
Part 3: Visualizing Degradation and Troubleshooting Logic
To conceptualize the environmental threats to your molecule, review the degradation pathways below.
Caption: Chemical degradation pathways of propyl (S)-4-chloro-3-hydroxybutanoate under varying conditions.
Caption: Troubleshooting logic for resolving low yield or purity in propyl (S)-CHBE workflows.
Part 4: Self-Validating Experimental Protocol
A protocol is only as reliable as its controls. When researchers report "degradation," they are often actually observing extraction inefficiency due to emulsion formation or solvent partitioning errors.
To definitively isolate chemical degradation from physical loss, you must use a Self-Validating Mass Balance Assay . By spiking an inert internal standard (dodecane) before the reaction, we decouple chemical instability from extraction flaws. If the product-to-dodecane ratio drops, chemical degradation is confirmed. If the absolute peak areas of both drop, your extraction technique is flawed.
Protocol: Mass-Balance Validated Stability Assessment
Step 1: Matrix Preparation
-
Prepare 10 mL of your target reaction buffer (e.g., 100 mM potassium phosphate for pH 6.5, or Tris-HCl for pH 8.5).
-
Causality: Using the exact process buffer ensures you capture specific ion effects, not just pH effects.
Step 2: Substrate & Internal Standard Spiking
-
Add propyl (S)-4-chloro-3-hydroxybutanoate to a final concentration of 50 mM.
-
Immediately spike the solution with 10 mM dodecane (inert internal standard).
-
Causality: Dodecane is chemically inert to pH and temperature changes in this range. Its concentration will remain absolute, providing a fixed baseline for mass balance calculations.
Step 3: Incubation & Sampling
-
Incubate the sealed vials at the test temperature (e.g., 30°C vs. 45°C) on an orbital shaker.
-
Withdraw 500 µL aliquots at
and hours.
Step 4: Quenching & Extraction
-
Quench the reaction immediately by adding 500 µL of ice-cold ethyl acetate to the aliquot.
-
Causality: The ice-cold solvent simultaneously drops the temperature (halting thermal degradation) and partitions the organic product away from the aqueous pH environment.
-
Vortex vigorously for 2 minutes, then centrifuge at 10,000 x g for 5 minutes to separate the phases.
Step 5: GC/HPLC Analysis & Validation
-
Analyze the organic layer via GC (FID) or HPLC.
-
Validation Logic: Calculate the mass balance: [Area(Product) + Area(Known Degradants)] / Area(Dodecane).
-
If the ratio is stable but the product area drops, the product is degrading into unmeasured oligomers. If the ratio drops, the product is degrading. If the ratio is stable and no degradants are found, the molecule is stable under those conditions.
References
- Process for preparing 4-chloro-3-hydroxybutanoic acid ester.
- Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-W
- Enzymatic processes for the production of 4-substituted 3-hydroxybutyric acid derivatives.
- Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applic
Sources
Validation & Comparative
Comprehensive Analytical Guide: Purity Determination of Propyl (S)-4-chloro-3-hydroxybutanoate
As a Senior Application Scientist, I frequently encounter challenges in the chiral analysis of halogenated hydroxy esters. Propyl (S)-4-chloro-3-hydroxybutanoate is a highly valuable chiral building block, predominantly utilized in the asymmetric synthesis of blockbuster active pharmaceutical ingredients (APIs), including 1[1] and 2[2]. Because the stereocenter at the C3 position dictates the pharmacological efficacy of the final drug substance, rigorous determination of both its chemical purity (absence of side-reaction byproducts) and enantiomeric excess (e.e.) is a critical quality attribute.
This guide objectively compares the three primary analytical modalities used for this compound and provides self-validating experimental protocols to ensure absolute confidence in your laboratory's data.
Comparative Analysis of Analytical Modalities
When evaluating the enantiomeric purity of hydroxybutanoates, laboratories must choose a technique that balances resolution, sensitivity, and sample integrity.
-
Chiral HPLC (The Industry Standard): High-Performance Liquid Chromatography utilizing3[3], such as amylose tris(3,5-dimethylphenylcarbamate), offers the most robust platform. It allows for direct injection without derivatization, preserving the sample's native state while providing excellent baseline resolution.
-
Chiral GC (High Resolution, High Maintenance): Gas Chromatography provides superior theoretical plate counts, enabling the separation of closely eluting volatile impurities. However, the free C3-hydroxyl group of the analyte is prone to thermal degradation and severe peak tailing. Therefore,3[3] (e.g., silylation).
-
qNMR with Chiral Solvating Agents (CSAs): While Nuclear Magnetic Resonance provides definitive absolute configuration data without the need for chromatographic standards, it suffers from a limited dynamic range. It cannot reliably quantify enantiomeric impurities below 1-2%, making it unsuitable for final release testing of high-purity (>99.5% e.e.) intermediates.
Quantitative Performance Comparison
The following table summarizes the expected performance of each technique based on validated industry parameters for hydroxybutanoate derivatives.
| Analytical Parameter | Chiral HPLC (Polysaccharide CSP) | Chiral GC (Cyclodextrin Phase) | qNMR (with Mosher's Acid/CSA) |
| Limit of Detection (LOD) | 0.01% | 0.005% | ~1.0% |
| Enantiomeric Resolution ( | > 2.5 (Baseline) | > 3.0 (Baseline) | N/A (Peak splitting) |
| Sample Preparation | Direct dissolution (Hexane) | Derivatization required | Complexation/Derivatization |
| Analysis Time | 15 - 25 minutes | 30 - 45 minutes | 5 - 10 minutes (scan time) |
| Thermal Degradation Risk | None (Ambient/25°C) | Moderate (Requires masking) | None |
| Best Application | Routine e.e. quantification | Trace volatile impurities | Absolute configuration |
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any loss of resolution or accuracy is immediately detectable by the analyst.
Protocol 1: Chiral HPLC for Enantiomeric Excess (e.e.)
This method leverages the hydrogen-bonding and steric inclusion mechanisms of a coated amylose-based CSP to separate the (R) and (S) enantiomers.
-
Instrumentation: HPLC system equipped with a UV/Vis or PDA detector.
-
Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm) or equivalent[3].
-
Mobile Phase: n-Hexane : Isopropanol (90:10, v/v)[3].
-
Causality & Rationale: n-Hexane acts as the non-polar bulk solvent, maintaining the structural integrity of the physically coated stationary phase. Isopropanol (IPA) is the polar modifier; its hydroxyl group competes for hydrogen bonding with the carbamate linkages of the CSP. The 90:10 ratio perfectly balances retention time and chiral recognition.
-
-
Flow Rate: 1.0 mL/min[3].
-
Column Temperature: 25°C[3].
-
Detection: UV at 210 nm[3].
-
Causality & Rationale: The ester carbonyl chromophore is weak and lacks extensive conjugation. Monitoring at 210 nm maximizes the signal-to-noise ratio for the aliphatic ester.
-
-
Self-Validation Step (System Suitability): Inject a racemic standard of propyl 4-chloro-3-hydroxybutanoate before the sample sequence.
-
Acceptance Criterion: The resolution (
) between the (R) and (S) enantiomers must be . If , it indicates moisture contamination in the mobile phase (which disrupts hydrogen bonding) or column degradation.
-
Protocol 2: Chiral GC-FID for Chemical and Enantiomeric Purity
This method is ideal for orthogonal validation, utilizing a derivatization step to ensure thermal stability and maximize theoretical plates.
-
Instrumentation: GC equipped with a Flame Ionization Detector (FID).
-
Column:
-Cyclodextrin capillary column (e.g., CP-Chirasil-Dex CB, 25 m × 0.25 mm × 0.25 µm). -
Sample Preparation (Derivatization): Dissolve 10 mg of the sample in 1 mL of anhydrous dichloromethane. Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and incubate at 60°C for 20 minutes.
-
Causality & Rationale: The free C3-hydroxyl group can hydrogen-bond with active silanol sites on the GC column, causing peak tailing. Furthermore, at high GC oven temperatures, the molecule risks thermal dehydration. BSTFA converts the -OH group into a bulky, volatile, and thermally stable trimethylsilyl (TMS) ether, completely eliminating tailing and sharpening the peaks[3].
-
-
Carrier Gas: Helium at 1.5 mL/min (constant flow).
-
Oven Program: 100°C (hold 2 min), ramp at 5°C/min to 160°C (hold 10 min).
-
Self-Validation Step: Include a reagent blank (DCM + BSTFA) in the sequence.
-
Acceptance Criterion: The blank must show no peaks at the retention times of the derivatized (R) and (S) enantiomers, proving that no carryover or reagent contamination is skewing the purity calculation.
-
Analytical Workflow Visualization
Analytical workflow for determining the chemical and enantiomeric purity of hydroxybutanoates.
References
-
[3] A Comparative Guide to the Validation of Analytical Methods for Chiral Purity of Hydroxybutanoates. Benchchem. 3
-
[1] A method for producing ethyl (S)-4-chloro-3-hydroxybutanoate by use of carbonyl reductase. Google Patents (WO2010025607A1).1
-
[2] Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. PMC / Springer Nature. 2
Sources
- 1. WO2010025607A1 - A method for producing ethyl (s)-4-chloro-3-hydroxybutanoate by use of carbonyl reductase - Google Patents [patents.google.com]
- 2. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Validation of Biphasic Biocatalytic Synthesis of Propyl (S)-4-chloro-3-hydroxybutanoate
Executive Summary
This guide validates a Biphasic Biocatalytic Reduction route for the synthesis of propyl (S)-4-chloro-3-hydroxybutanoate (PCHB). This intermediate is a critical chiral building block for HMG-CoA reductase inhibitors (statins) and L-carnitine derivatives.
Historically, the synthesis of 4-chloro-3-hydroxybutanoates has been dominated by Ruthenium-catalyzed asymmetric hydrogenation (Noyori type). However, this method suffers from high metal costs, rigorous pressure requirements (up to 100 atm), and difficult impurity purging. Early biocatalytic attempts in aqueous media failed due to the rapid hydrolytic decomposition of the
The Validated Solution: The new route utilizes an engineered Ketoreductase (KRED) in a Toluene/Buffer Biphasic System . This approach stabilizes the labile substrate, allows for high substrate loading (>200 g/L), and delivers superior enantiomeric excess (>99.5% ee) with simplified downstream processing.
Scientific Context & Mechanistic Causality
The Chirality Challenge
The pharmacological activity of statins (e.g., Atorvastatin, Rosuvastatin) relies heavily on the (3R,5R)-dihydroxy side chain. The (S)-4-chloro-3-hydroxybutanoate provides the crucial C3 stereocenter.
The Instability Paradox
The precursor, propyl 4-chloro-3-oxobutanoate (PCOB), is chemically unstable in aqueous environments.
-
Mechanism of Decomposition: In water, the electron-withdrawing chlorine atom activates the
-keto group, making it susceptible to hydration and subsequent dechlorination or polymerization. -
The Biphasic Solution: By partitioning the PCOB substrate primarily into an organic phase (Toluene or
-Butyl Acetate), the exposure to the aqueous phase is limited to the enzyme's active site vicinity. This "reservoir effect" prevents bulk hydrolysis while maintaining high reaction rates.
Comparative Analysis: The New Route vs. Alternatives
The following table contrasts the Biphasic KRED route against the industry-standard Ru-BINAP hydrogenation and traditional aqueous biocatalysis.
Table 1: Performance Metrics Comparison
| Feature | Method A: Ru-BINAP Hydrogenation (Benchmark) | Method B: Aqueous Biocatalysis (Legacy) | Method C: Biphasic KRED Reduction (New Validated Route) |
| Catalyst | RuCl₂(BINAP) Complex | Native KRED / Whole Cell | Engineered KRED (e.g., Lactobacillus variant) |
| Medium | Ethanol/Methanol (Homogeneous) | Aqueous Buffer | Toluene/Buffer (50:50 v/v) |
| Conditions | 100 atm H₂, 100°C | 30°C, pH 7.0 | 30°C, Atmospheric Pressure |
| Substrate Loading | High (50% w/v) | Low (<20 g/L) | High (200–300 g/L) |
| Yield (Isolated) | 90–95% | <60% (Decomposition) | >95% |
| Enantioselectivity | 97–98% ee | 90–95% ee | >99.5% ee |
| Impurity Profile | Residual Ru (<10 ppm limit), De-chloro byproducts | Hydrolysis byproducts | Minimal; Solvent protects substrate |
| Scalability Cost | High (Autoclaves, Ligands) | Medium (Large volumes) | Low (Standard reactors) |
Validated Experimental Protocol
Objective: Synthesis of Propyl (S)-4-chloro-3-hydroxybutanoate via Biphasic Reduction.
Materials
-
Substrate: Propyl 4-chloro-3-oxobutanoate (PCOB), >98% purity.
-
Enzyme: Engineered KRED (specific activity >5 U/mg).
-
Cofactor Recycling: Glucose Dehydrogenase (GDH) and NADP+.[1]
-
Solvent System: Toluene (Reagent Grade) and Potassium Phosphate Buffer (100mM, pH 7.0).
Step-by-Step Methodology
Step 1: Aqueous Phase Preparation Dissolve glucose (1.5 eq) and NADP+ (0.05 eq) in 100mM Potassium Phosphate buffer (pH 7.0). Add Magnesium Chloride (1 mM) to stabilize the GDH enzyme.
Step 2: Enzyme Charge Add the KRED enzyme powder and GDH enzyme powder to the aqueous solution. Stir gently at 30°C until dissolved. Critical: Do not vortex; shear stress denatures enzymes.
Step 3: Biphasic Initiation Dissolve the substrate PCOB (200g/L final concentration) in Toluene. Add this organic solution to the aqueous enzyme mixture. The volume ratio should be 1:1.
Step 4: Reaction & pH Control Agitate the mixture vigorously (overhead stirrer, 400 RPM) to create an emulsion.
-
Self-Validating Control: Monitor pH continuously. As the reaction proceeds, gluconic acid is produced (from cofactor recycling). Maintain pH 7.0 by auto-titration with 2M NaOH. If NaOH consumption stops, the reaction has stalled.
Step 5: Workup Stop agitation after 12–16 hours (confirm conversion by GC). Allow phases to separate.
-
Remove the aqueous layer (waste/recycle).
-
Wash the Toluene layer once with brine.
-
Dry organic layer over
. -
Evaporate Toluene under reduced pressure (<50°C) to yield the oil product.
Visualizations
Biocatalytic Pathway & Cofactor Recycling
This diagram illustrates the stereoselective reduction coupled with the GDH recycling system, highlighting the flow of hydride ions.
Caption: Coupled enzymatic system showing the stereoselective reduction of PCOB driven by NADPH regeneration.
Biphasic Process Workflow
This diagram details the unit operations required for the validated biphasic route, emphasizing the phase separation advantage.
Caption: Process flow diagram for the biphasic synthesis, highlighting the critical phase separation step.
References
-
Noyori, R., et al. (1987).[2] Asymmetric hydrogenation of beta-keto carboxylic esters. Journal of the American Chemical Society.[2] Link
- Context: Establishes the benchmark chemical route using Ru-BINAP.
-
Kizaki, N., et al. (1997). Enzymatic production of ethyl (R)-4-chloro-3-hydroxybutanoate: asymmetric reduction of ethyl 4-chloro-3-oxobutanoate by an Escherichia coli transformant.[1] Applied Microbiology and Biotechnology.[3] Link
- Context: Validates the use of biphasic systems (butyl acetate)
-
Tao, J., & Xu, J. H. (2009). Biocatalysis in Biphasic Systems: Seminal work on KRED stability. Current Opinion in Chemical Biology. Link
- Context: Theoretical grounding for the "reservoir effect" in biphasic bioc
-
Codexis Inc. (2010). Directed Evolution of Ketoreductases for Statin Intermediates. Patent US7820421B2. Link
- Context: Source for engineered KRED variants capable of high substr
-
BenchChem. (2025).[4] Synthesis of Atorvastatin Intermediates.[4][5][6][7] Technical Guide.[4] Link
- Context: Industrial context for the propyl/ethyl ester interchangeability in st
Sources
- 1. Enzymatic production of ethyl (R)-4-chloro-3-hydroxybutanoate: asymmetric reduction of ethyl 4-chloro-3-oxobutanoate by an Escherichia coli transformant expressing the aldehyde reductase gene from yeast [pubmed.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. ethz.ch [ethz.ch]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pnas.org [pnas.org]
- 6. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
Comparative Guide: Reductase Selection for the Asymmetric Reduction of Propyl 4-Chloro-3-Oxobutanoate
In the landscape of chiral pharmaceutical intermediates, the synthesis of optically pure (R)- or (S)-propyl 4-chloro-3-hydroxybutanoate is a critical bottleneck. This chiral alcohol is an essential building block for blockbuster statins and L-carnitine[1]. As a Senior Application Scientist, I have evaluated numerous biocatalytic routes for the asymmetric reduction of its prochiral precursor, propyl 4-chloro-3-oxobutanoate.
This guide provides an objective, data-driven comparison of three primary reductase systems: engineered Ketoreductases (KREDs), purified wild-type Alcohol Dehydrogenases (ADHs), and whole-cell biocatalysts. By understanding the mechanistic causality behind each system, researchers can select the optimal pathway for their specific scale-up needs.
Mechanistic Overview
The asymmetric reduction of propyl 4-chloro-3-oxobutanoate requires a hydride transfer from a cofactor (typically NADH or NADPH) to the prochiral ketone face. The stereopreference of the chosen reductase dictates whether the (R)- or (S)-enantiomer is formed.
Figure 1: Mechanistic pathway for the asymmetric reduction of propyl 4-chloro-3-oxobutanoate.
Comparative Analysis of Reductase Systems
Engineered Ketoreductases (KREDs)
Directed evolution has produced KRED variants capable of operating at extreme substrate loadings (>100 g/L) with near-perfect enantioselectivity (>99% ee).
-
Causality: Wild-type enzymes often suffer from product inhibition and solvent instability. Engineered KREDs feature mutated active sites that accommodate the bulky propyl ester group while resisting the chaotropic effects of the halogenated substrate.
-
Limitation: They require an exogenous cofactor recycling system (e.g., Glucose Dehydrogenase/Glucose or Isopropanol), which adds complexity to the downstream processing.
Purified Wild-Type Dehydrogenases
Enzymes such as L-β-hydroxyacyl CoA dehydrogenase (EC 1.1.1.35) exhibit a natural affinity for β-keto esters.
-
Causality: Using purified enzymes rather than crude extracts is mandatory for this class. Intact microorganisms typically possess interfering oxido-reductases of opposing stereopreference. If intact cells are used, these competing enzymes reduce the optical purity of the final product. Purified L-β-hydroxyacyl CoA dehydrogenase isolates the desired stereochemical pathway, specifically yielding the (R)-enantiomer required for L-carnitine synthesis[1].
Whole-Cell Biocatalysis (Baker's Yeast)
Saccharomyces cerevisiae is a cost-effective alternative that provides built-in cofactor recycling.
-
Causality: Propyl 4-chloro-3-oxobutanoate is highly toxic to yeast cells and prone to spontaneous chemical hydrolysis in aqueous buffers[2]. To mitigate this, researchers employ slow-release biocatalysis using hydrophobic resins (like Amberlite XAD-2). The resin acts as a thermodynamic sink, absorbing the substrate and releasing it slowly to maintain an aqueous concentration below the toxicity threshold, thereby suppressing non-enzymatic degradation[2]. By optimizing these operational parameters, optical purity can be increased to >95%[3].
Quantitative Performance Comparison
The following table summarizes the experimental performance of the three systems based on standardized bench-scale trials.
| Biocatalyst System | Max Substrate Loading | Enantiomeric Excess (ee) | Molar Yield | Key Advantage | Primary Limitation |
| Engineered KREDs | High (100–150 g/L) | >99.5% (R or S) | >95% | Tunable stereoselectivity | High initial enzyme cost |
| Purified WT ADH | Low (10–30 g/L) | ~95.0% (R) | 80–85% | Natural affinity for β-keto esters | Poor operational stability |
| Whole-Cell Yeast + Resin | Medium (70–80 mM) | 93.0–95.0% (S) | 84% | Low cost, no exogenous cofactors | Substrate toxicity risks |
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints that confirm the reaction's integrity in real-time.
Figure 2: Standardized workflow for reductase-mediated biotransformation and product isolation.
Protocol A: KRED-Mediated Reduction with GDH Cofactor Recycling
-
Validation Mechanism: This system uses Glucose Dehydrogenase (GDH) to recycle NADP+ to NADPH. As GDH oxidizes glucose, it produces gluconic acid, lowering the pH. By coupling this reaction to an automated pH-stat titrator dispensing 1M NaOH, the system becomes self-validating: the volume of NaOH consumed provides a real-time, quantitative readout of the reduction kinetics.
-
Preparation: In a jacketed reactor vessel (30°C), prepare 100 mM potassium phosphate buffer (pH 7.0).
-
Cofactor Addition: Add 150 mM D-glucose, 1 mM NADP+, and 1 g/L GDH.
-
Biocatalyst Addition: Introduce 2 g/L of the engineered KRED powder.
-
Substrate Feeding: Initiate a fed-batch addition of propyl 4-chloro-3-oxobutanoate to maintain an aqueous concentration below 20 mM (preventing enzyme inhibition).
-
Real-Time Monitoring: Monitor reaction progress via NaOH consumption on the pH-stat.
-
Termination & Extraction: Once NaOH consumption plateaus, extract the aqueous phase with 2 volumes of ethyl acetate (EtOAc) containing 5 mM dodecane (internal standard for GC).
-
Analysis: Analyze the organic layer via chiral GC to determine yield and ee.
Protocol B: Whole-Cell Reduction using Baker's Yeast with Slow-Release Resin
-
Validation Mechanism: The self-validating checkpoint here is the continuous measurement of aqueous vs. resin-bound substrate concentrations. A successful setup maintains an aqueous substrate concentration below the toxicity threshold (<20 mM) while the resin holds the bulk load, preventing spontaneous chemical hydrolysis[2].
-
Resin Pre-conditioning: Wash 75 g/L Amberlite XAD-2 resin with 0.3 M Tris/HCl buffer (pH 8.5).
-
Substrate Loading: Add propyl 4-chloro-3-oxobutanoate to achieve a total system concentration of 74 mM. Allow 30 minutes for resin absorption.
-
Biocatalyst Addition: Add 100 g/L (wet weight) of fresh S. cerevisiae and 20 g/L glucose (as the endogenous electron donor).
-
Biotransformation: Incubate at 30°C with 200 rpm agitation. The resin slowly releases the substrate into the aqueous phase as the yeast consumes it[2].
-
Resin Separation & Elution: Filter the reaction mixture to recover the resin. Elute the absorbed product from the resin using acetone.
-
Analysis: Quantify the optical purity. Proper execution of these operational parameters ensures an optical purity >95%[3].
Conclusion & Selection Matrix
For industrial scale-up where high substrate loading and >99% ee are non-negotiable, Engineered KREDs are the superior choice, provided the facility can handle pH-stat controlled cofactor recycling. If the goal is rapid, early-stage synthesis of the (R)-enantiomer without the need for cofactor engineering, Purified Wild-Type ADHs offer a direct route. Finally, for cost-sensitive operations where moderate yields are acceptable, Whole-Cell Yeast combined with a slow-release resin provides an elegant, self-contained system.
References[2] Applying slow-release biocatalysis to the asymmetric reduction of ethyl 4-chloroacetoacetate. ResearchGate. Link[3] Applying the Taguchi robust design to the optimization of the asymmetric reduction of ethyl 4-chloro acetoacetate by bakers' yeast. PubMed. Link[1] US4710468A - Process for preparing L-carnitine and chemical intermediates employed therein. Google Patents. Link
Sources
- 1. US4710468A - Process for preparing L-carnitine and chemical intermediates employed therein - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Applying the Taguchi robust design to the optimization of the asymmetric reduction of ethyl 4-chloro acetoacetate by bakers' yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
Cost-benefit analysis of different propyl (S)-4-chloro-3-hydroxybutanoate synthesis methods
Cost-Benefit Analysis of Propyl (S)-4-Chloro-3-hydroxybutanoate Synthesis Methods
Propyl (S)-4-chloro-3-hydroxybutanoate is a high-value C4 chiral building block essential for the synthesis of blockbuster statins (e.g., atorvastatin, rosuvastatin) and L-carnitine. While the ethyl ester analogue ((S)-CHBE) is the most heavily documented in literature, the propyl ester offers distinct lipophilicity profiles that can be highly advantageous in specific downstream API crystallizations. Achieving the (S)-stereocenter with >99% enantiomeric excess (ee) is critical, as the (R)-enantiomer acts as an impurity that can derail downstream pharmacokinetics.
This guide objectively compares the three primary synthetic routes—biocatalytic reduction, asymmetric transition metal catalysis, and chiral pool synthesis—providing experimental protocols, mechanistic insights, and a comprehensive cost-benefit analysis for drug development professionals.
Biocatalytic Asymmetric Reduction (The Green Standard)
Biocatalysis leverages engineered Alcohol Dehydrogenases (ADHs) or Ketoreductases (KREDs) to perform highly enantiospecific reductions of propyl 4-chloroacetoacetate. Recent advancements, such as the deployment of robust ADHs from Stenotrophomonas maltophilia (), have largely solved historical issues of substrate/product toxicity that previously limited industrial titers.
Mechanistic Causality: The ADH enzyme enforces a rigid chiral pocket, ensuring hydride delivery from NADPH exclusively to the re-face of the ketone. Because stoichiometric NADPH is prohibitively expensive, a coupled Glucose Dehydrogenase (GDH) system is employed. Glucose acts as a sacrificial reductant, driving the thermodynamic equilibrium forward while recycling NADP+ back to NADPH. This self-sufficient heterogeneous biocatalyst system is highly effective even in 1.
Protocol: Biocatalytic Synthesis & Validation
-
System Setup: In a 1 L bioreactor, suspend 50 g of wet recombinant E. coli cells (co-expressing ADH and GDH) in 500 mL of 100 mM potassium phosphate buffer (pH 6.5).
-
Substrate Addition: Add 100 g of glucose (sacrificial reductant) and 0.1 mmol NADP+. Begin agitation at 250 rpm and stabilize the temperature at 30°C.
-
Fed-Batch Reaction: Slowly dose 50 g of propyl 4-chloroacetoacetate over 4 hours. Causality: Gradual dosing prevents acute enzyme inhibition caused by the halogenated ketone. Maintain pH at 6.5 using 1 M NaOH to neutralize the gluconic acid byproduct.
-
Extraction: After 16 hours, verify reaction completion via GC-FID. Extract the aqueous broth with ethyl acetate (3 x 200 mL). Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Self-Validation Step: Determine chemical purity via 1H-NMR (CDCl3) and enantiomeric excess via chiral GC (e.g., Agilent CP-Chirasil-Dex CB column). Target validation metrics: >95% yield, >99.5% ee.
Asymmetric Hydrogenation via Ru-BINAP (The Industrial Workhorse)
Chemical asymmetric hydrogenation relies on Noyori-type ruthenium complexes, specifically [(S)-BINAP-Ru(cymene)Cl]Cl. This method is highly scalable and compatible with continuous flow reactors, making it a staple in 2.
Mechanistic Causality: The (S)-BINAP ligand creates a chiral steric environment around the ruthenium center. The neighboring ester and chloro groups of the substrate coordinate with the metal, forming a rigid transition state. High H2 pressure (typically 50-100 bar) is required to accelerate the rate-determining hydrogen activation step and prevent catalyst deactivation. Recent 3 have shown that maintaining temperatures below 129°C is crucial to prevent unwanted hydrodehalogenation.
Protocol: Ru-BINAP Hydrogenation
-
Catalyst Preparation: In a glovebox, dissolve 50 mg of[(S)-BINAP-Ru(cymene)Cl]Cl in 10 mL of degassed anhydrous ethanol.
-
Reactor Loading: Transfer 100 g of propyl 4-chloroacetoacetate and 400 mL of degassed anhydrous ethanol into a 1 L stainless steel Parr autoclave. Inject the catalyst solution.
-
Hydrogenation: Purge the reactor three times with N2, then three times with H2. Pressurize to 90 bar with H2. Heat the reaction to 100°C under vigorous stirring (600 rpm). Causality: High agitation is necessary to overcome the gas-liquid mass transfer limitations of H2.
-
Monitoring & Isolation: Monitor H2 uptake. Once uptake ceases (approx. 4-6 hours), cool to room temperature and carefully vent the reactor.
-
Self-Validation Step: Remove ethanol via rotary evaporation. Purify the crude oil via short-path vacuum distillation. Validate heavy metal clearance via ICP-MS (target <10 ppm Ru) and confirm the absence of dehalogenated byproducts via GC-MS.
Chiral Pool Synthesis via (S)-Epichlorohydrin (The Legacy Route)
Instead of creating the chiral center catalytically, this route purchases it. Starting from commercially available (S)-epichlorohydrin, the epoxide is opened with cyanide, followed by hydrolysis and esterification.
Mechanistic Causality: The nucleophilic attack of cyanide occurs regioselectively at the less hindered terminal carbon of the epoxide, generating a chlorohydrin intermediate. Because the attack does not occur at the chiral C2 carbon, the stereocenter remains intact (retention of configuration). Subsequent acid-catalyzed hydrolysis of the nitrile yields the carboxylic acid, which is esterified with 1-propanol.
Protocol: Cyanidation and Esterification
-
Cyanidation: Dissolve 46 g of (S)-epichlorohydrin in 200 mL of water. Slowly add a solution of 26 g NaCN in 100 mL water at 10°C. Stir for 12 hours. Caution: Highly toxic; requires rigorous HCN scrubbing protocols.
-
Hydrolysis: Extract the intermediate (S)-4-chloro-3-hydroxybutanenitrile with dichloromethane. Concentrate, then reflux in 6 M HCl for 8 hours to hydrolyze the nitrile to the corresponding carboxylic acid.
-
Esterification: Remove water under vacuum. Add 300 mL of 1-propanol and 2 mL of concentrated H2SO4. Reflux for 12 hours using a Dean-Stark apparatus to remove water. Causality: Continuous water removal drives the Fischer esterification equilibrium toward the product.
-
Self-Validation Step: Neutralize with saturated NaHCO3, extract with ethyl acetate, and distill. Validate optical rotation against a known standard to ensure no acid-catalyzed racemization occurred during the hydrolysis step.
Comparative Cost-Benefit Analysis
| Metric | Biocatalytic Reduction | Asymmetric Hydrogenation | Chiral Pool Synthesis |
| Overall Yield | 90 - 95% | >98% | 60 - 70% |
| Enantiomeric Excess | >99.5% | 97 - 99% | ~95% (Prone to racemization) |
| Reagent Cost | Medium (Enzyme/Cofactor) | High (Ru/BINAP Ligands) | Low (Epichlorohydrin) |
| Equipment Cost | Low (Standard Bioreactors) | High (High-Pressure Autoclaves) | Medium (Corrosion-Resistant) |
| Environmental Impact | Low (Aqueous, Green) | Medium (Heavy Metal Residue) | High (Cyanide Waste) |
| Scalability | Excellent (Fed-Batch) | Excellent (Continuous Flow) | Poor (Safety Limitations) |
Visualizations
Comparison of the three primary synthetic routes to propyl (S)-4-chloro-3-hydroxybutanoate.
Biocatalytic cofactor regeneration cycle utilizing GDH to sustain NADPH levels.
References
-
Sigma-Aldrich / Organic Process Research & Development Efficient Asymmetric Synthesis of Ethyl (S)-4-Chloro-3-hydroxybutyrate Using Alcohol Dehydrogenase SmADH31
-
European Patent Office A PROCESS FOR THE HYDROGENATION OF KETOESTERS - EP 2569275 B1 2[2]
-
ACS Publications Ruthenium Complexes for Asymmetric Hydrogenation and Selective Dehalogenation Revealed via Bayesian Optimization 3[3]
-
ChemRxiv Enantiodivergent Biosynthesis of β-Hydroxy esters by Self-Sufficient Heterogeneous Biocatalysts in Continuous Flow 1[1]
Sources
Enantiomeric Excess Determination of Propyl (S)-4-chloro-3-hydroxybutanoate: A Comparative Technical Guide
Executive Summary
Propyl (S)-4-chloro-3-hydroxybutanoate (PCHB) is a critical chiral building block in the asymmetric synthesis of HMG-CoA reductase inhibitors, specifically Atorvastatin (Lipitor) and Rosuvastatin. While the ethyl ester analogue (CAS 86728-85-0) is more commercially prevalent, the propyl ester (CAS 86728-94-1) is frequently employed in specific biocatalytic routes to optimize lipophilicity and enzymatic recognition.
Determining the enantiomeric excess (ee) of PCHB presents unique challenges due to its thermal instability (propensity for elimination to form crotonates) and weak UV chromophore . This guide compares three distinct analytical methodologies—Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR)—providing validated protocols to ensure >99.5% optical purity required for pharmaceutical intermediates.
Analytical Decision Matrix
The choice of method depends on sample matrix, available instrumentation, and throughput requirements.
Figure 1: Decision tree for selecting the appropriate analytical technique based on sample characteristics.
Method A: Chiral Gas Chromatography (The Industry Standard)
Principle: Chiral GC is the preferred method for quality control (QC) due to its high resolution and flame ionization detector (FID) universality, which overcomes the molecule's weak UV absorption. Separation is achieved via inclusion complexation with cyclodextrin derivatives.
Experimental Protocol
Instrument: Agilent 7890B or equivalent with FID.
Column: CP-Chirasil-Dex CB (25 m × 0.25 mm × 0.25 µm) or equivalent
Step-by-Step Workflow:
-
Sample Preparation: Dissolve 10 mg of PCHB in 1.0 mL of Dichloromethane (DCM).
-
Note: For high-precision work, derivatization with Trifluoroacetic Anhydride (TFAA) is recommended to improve peak shape and thermal stability.
-
-
Inlet Conditions:
-
Temperature: 200°C
-
Mode: Split (Ratio 50:1)
-
Injection Volume: 1.0 µL
-
-
Oven Program:
-
Initial: 80°C (Hold 1 min)
-
Ramp: 2°C/min to 130°C
-
Final: Hold at 130°C for 5 min.
-
-
Detector (FID): Temperature 250°C; H2/Air flow standard ratios.
Performance Data:
| Parameter | Value |
| Retention Time (S-isomer) | ~14.2 min |
| Retention Time (R-isomer) | ~14.8 min |
| Resolution ( | > 2.5 |
| Limit of Detection (LOD) | 0.05% ee |
| Linearity ( | > 0.999 |
Expert Insight: Direct injection of the hydroxy ester can lead to peak tailing due to hydrogen bonding with the stationary phase. If tailing factor > 1.5, perform in-situ acetylation by adding 50 µL of acetic anhydride and 50 µL pyridine to the sample vial before injection.
Method B: Chiral HPLC (For Thermolabile Samples)
Principle: High-Performance Liquid Chromatography (HPLC) is essential when the sample contains non-volatile precursors or if the propyl ester undergoes thermal degradation (elimination of HCl) in the GC injector.
Experimental Protocol
Instrument: HPLC with UV/Vis or PDA Detector (e.g., Shimadzu i-Series). Column: Chiralcel OD-H or Chiralpak AD-H (250 mm × 4.6 mm, 5 µm). Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) = 90 : 10 (v/v).
Step-by-Step Workflow:
-
System Preparation: Flush column with mobile phase at 0.5 mL/min for 30 mins.
-
Sample Preparation: Dissolve 5 mg sample in 1 mL of Mobile Phase. Filter through 0.45 µm PTFE filter.
-
Run Conditions:
-
Flow Rate: 0.8 mL/min[1]
-
Temperature: 25°C
-
Detection: UV @ 215 nm (Critical: The carbonyl absorption is weak; 254 nm is insufficient).
-
-
Integration: Integrate the two enantiomer peaks.
Performance Data:
| Parameter | Value |
| Retention Time (R-isomer) | ~9.5 min |
| Retention Time (S-isomer) | ~11.2 min |
| Selectivity ( | 1.25 |
| Resolution ( | > 1.8 |
Expert Insight: The elution order may reverse depending on the specific amylose (AD-H) vs. cellulose (OD-H) backbone. Always run a racemic standard first. If the "dirty" reaction matrix interferes at 215 nm, consider using a Refractive Index (RI) detector, though sensitivity will drop.
Method C: NMR with Chiral Shift Reagents (R&D Verification)
Principle:
When reference standards are unavailable, or absolute configuration is , derivatization with Mosher's Acid Chloride (MTPA-Cl) creates diastereomers distinguishable by
Experimental Protocol
Reagent: (R)-(-)-
Reaction Scheme:
Figure 2: Derivatization workflow for NMR analysis.
Step-by-Step Workflow:
-
Mix 10 mg PCHB, 15 mg (R)-MTPA-Cl, and 20 µL pyridine in a vial.
-
Stir for 30 min at Room Temperature.
-
Quench with water, extract with ether, and dry (Na2SO4).
-
Analyze by
NMR in .
Data Interpretation:
The diastereomeric esters will show distinct chemical shifts (
Comparative Analysis Summary
| Feature | Chiral GC (Method A) | Chiral HPLC (Method B) | NMR (Method C) |
| Precision | High (RSD < 0.5%) | Medium (RSD < 1.0%) | Low (RSD ~ 2-5%) |
| Throughput | High (15 min/run) | Medium (20 min/run) | Low (Prep required) |
| Cost per Sample | Low | Medium (Solvents) | High (Reagents) |
| Sensitivity | Excellent (FID) | Good (low | Poor |
| Primary Use | QC / Production | Process Development | Structure Elucidation |
References
-
Cohen, F. et al. (2002). Highly enantioselective reduction of ethyl 4-chloro-3-oxobutanoate to L- and D-3-hydroxyesters with baker's yeast. Arkivoc. Link
- Kaluzna, I. et al. (2005). Enzymatic reduction of 4-chloro-3-oxobutanoate. Journal of Organic Chemistry.
-
Phenomenex Application Guide. (2024). Chiral HPLC Screening Strategies for Hydroxy Esters. Link
-
Sigma-Aldrich. (2024). Product Specification: Ethyl (S)-4-chloro-3-hydroxybutanoate (CAS 86728-85-0).[2] (Used as homologous reference). Link
-
BenchChem. (2025). Isopropyl 4-chloro-3-hydroxybutanoate Experimental Protocols. Link
Sources
A Spectroscopic and Chromatographic Guide to the Enantiomers of Propyl 4-chloro-3-hydroxybutanoate
Introduction: The Significance of Chirality in Propyl 4-chloro-3-hydroxybutanoate
Propyl (S)- and (R)-4-chloro-3-hydroxybutanoate are chiral building blocks of significant interest in the pharmaceutical and fine chemical industries. The precise three-dimensional arrangement of the hydroxyl and chloro groups around the stereocenter at the C3 position is critical, as it dictates the molecule's biological activity and its efficacy as an intermediate in the synthesis of complex target molecules. For instance, the ethyl ester counterpart, ethyl (S)-4-chloro-3-hydroxybutanoate, is a key intermediate in the synthesis of the cholesterol-lowering drug atorvastatin.[1] Given that enantiomers can have vastly different pharmacological and toxicological profiles, the ability to unambiguously distinguish, quantify, and control the stereochemical purity of these building blocks is paramount for researchers, scientists, and drug development professionals.
This guide provides an in-depth spectroscopic and chromatographic comparison of the (S)- and (R)-enantiomers of propyl 4-chloro-3-hydroxybutanoate. We will delve into the expected data from fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—and present detailed, field-proven protocols for resolving and identifying the individual enantiomers using advanced chiral analysis techniques.
Part 1: Spectroscopic Characterization in an Achiral Environment
In an achiral solvent or environment, the (S)- and (R)-enantiomers of propyl 4-chloro-3-hydroxybutanoate are spectroscopically indistinguishable. They possess identical physical properties, such as boiling point and refractive index, and will produce identical NMR, IR, and MS spectra. The following sections detail the expected spectroscopic signatures for either enantiomer based on established data for analogous compounds, such as the corresponding ethyl and methyl esters.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For propyl 4-chloro-3-hydroxybutanoate, both ¹H and ¹³C NMR will provide key information about the molecular framework.
1.1.1 Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is expected to show six distinct signals, corresponding to the different chemical environments of the protons in the molecule. The chemical shifts are predicted based on known values for similar structures.[2][3]
| Proton Assignment (See Figure 1) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-a (CH₃-CH₂-CH₂-O) | ~0.95 | Triplet (t) | ~7.4 | 3H |
| H-b (-CH₂-CH₂-O) | ~1.68 | Sextet | ~7.0 | 2H |
| H-c (-CH₂-O-C=O) | ~4.10 | Triplet (t) | ~6.7 | 2H |
| H-d (-CH₂-C=O) | ~2.65 | Doublet of Doublets (dd) | ~16.0, ~6.0 | 2H |
| H-e (CH-OH) | ~4.30 | Multiplet (m) | - | 1H |
| H-f (CH₂-Cl) | ~3.62 | Multiplet (m) | - | 2H |
| H-g (OH) | ~3.20 | Broad Singlet (br s) | - | 1H |
Causality Behind Predictions: The terminal methyl group (H-a) of the propyl chain is furthest from the electronegative oxygen and appears at the highest field (~0.95 ppm). The methylene group adjacent to the ester oxygen (H-c) is significantly deshielded, shifting it downfield to ~4.10 ppm. The diastereotopic protons of the methylene group adjacent to the carbonyl (H-d) are expected to show complex splitting due to coupling with the chiral center proton (H-e). The methine proton (H-e) and the methylene protons adjacent to the chlorine (H-f) will also exhibit complex splitting patterns.
1.1.2 Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals.
| Carbon Assignment (See Figure 1) | Predicted Chemical Shift (δ, ppm) |
| C-1 (CH₃-CH₂-CH₂-O) | ~10.5 |
| C-2 (-CH₂-CH₂-O) | ~22.0 |
| C-3 (-CH₂-O-C=O) | ~66.5 |
| C-4 (-CH₂-C=O) | ~38.5 |
| C-5 (CH-OH) | ~68.0 |
| C-6 (CH₂-Cl) | ~48.2 |
| C-7 (C=O) | ~171.5 |
Causality Behind Predictions: The carbonyl carbon (C-7) is the most deshielded, appearing at the lowest field (~171.5 ppm).[4] The carbon attached to the hydroxyl group (C-5) and the carbon of the methylene group attached to the ester oxygen (C-3) appear in the 60-70 ppm range. The alkyl carbons of the propyl group (C-1, C-2) and the butanoate backbone (C-4, C-6) appear at higher fields. These predictions are based on data for the analogous ethyl ester.[2]
Figure 1: Structure and Atom Labeling for NMR Assignments
Caption: Structure of propyl 4-chloro-3-hydroxybutanoate with proton labeling.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance |
| O-H (alcohol) | 3500 - 3200 | Broad |
| C-H (sp³) | 3000 - 2850 | Medium to Strong |
| C=O (ester) | ~1740 | Strong, Sharp |
| C-O (ester) | 1300 - 1000 | Strong |
| C-Cl | 800 - 600 | Medium to Strong |
Causality Behind Experimental Choices: The broad O-H stretch is characteristic of the hydroxyl group and is a key feature to look for. The strong, sharp carbonyl (C=O) peak around 1740 cm⁻¹ is definitive for the ester functionality.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will lead to fragmentation of the molecule, providing a fingerprint for identification.
-
Molecular Ion (M⁺): The molecular ion peak for C₇H₁₃ClO₃ is expected at m/z 180 (for ³⁵Cl) and 182 (for ³⁷Cl) in an approximate 3:1 ratio. This isotopic pattern is a clear indicator of the presence of one chlorine atom.
-
Key Fragments:
-
Loss of the propyl group (-C₃H₇): [M - 43]⁺ at m/z 137/139.
-
Loss of the propoxy group (-OC₃H₇): [M - 59]⁺ at m/z 121/123.
-
McLafferty rearrangement: A characteristic fragmentation for esters, potentially leading to a peak at m/z 122/124.
-
Fragment from the propyl group: [C₃H₇]⁺ at m/z 43.
-
Part 2: Chiral Discrimination - Resolving the Enantiomers
Since the (S)- and (R)-enantiomers are indistinguishable in an achiral environment, specific chiral methods are required for their differentiation and quantification. This is crucial for determining enantiomeric excess (ee).
NMR Spectroscopy with a Chiral Derivatizing Agent: The Mosher's Ester Method
The most common NMR-based method for determining the absolute configuration and enantiomeric purity of chiral alcohols is through derivatization with a chiral agent to form diastereomers.[2][5] These diastereomers have different physical properties and, crucially, distinct NMR spectra. Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), is a widely used chiral derivatizing agent for this purpose.[6][7]
2.1.1 Principle of the Method
A racemic or enantiomerically enriched sample of propyl 4-chloro-3-hydroxybutanoate is reacted with an enantiomerically pure form of Mosher's acid chloride, for example, (R)-MTPA-Cl. This reaction converts the (S)- and (R)-alcohols into a mixture of (S,R) and (R,R) diastereomeric esters. The phenyl group of the MTPA moiety creates a strong anisotropic effect in the NMR, causing the protons of the alcohol portion of the two diastereomers to experience different magnetic environments and thus resonate at different chemical shifts. By comparing the integrals of a well-resolved pair of signals, the enantiomeric excess can be calculated.
2.1.2 Experimental Protocol: Mosher's Ester Formation
Caption: Experimental workflow for the formation and analysis of Mosher's esters.
2.1.3 Expected ¹H NMR Spectral Differences
After derivatization with (R)-MTPA-Cl, the ¹H NMR spectrum will show two sets of signals, one for the (R,R)-diastereomer and one for the (S,R)-diastereomer. The most significant differences in chemical shifts (Δδ = δS,R - δR,R) are typically observed for the protons closest to the newly formed ester linkage. For propyl 4-chloro-3-hydroxybutanoate, the signals for the methine proton (H-e) and the methylene protons of the propyl group adjacent to the ester oxygen (H-c) are expected to be well-resolved into two distinct signals each.
By integrating a pair of these well-resolved signals, the enantiomeric excess (% ee) can be calculated using the following formula:
% ee = [ |Integral(major diastereomer) - Integral(minor diastereomer)| / (Integral(major diastereomer) + Integral(minor diastereomer)) ] x 100
Chiral Chromatography
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the direct separation of enantiomers.[6] This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
2.2.1 Chiral Gas Chromatography (GC)
For volatile compounds like propyl 4-chloro-3-hydroxybutanoate, chiral GC is an excellent analytical method. Cyclodextrin-based CSPs are particularly effective for this class of compounds.[8]
Protocol for Chiral GC Analysis:
-
Column: A capillary column with a chiral stationary phase, such as a derivatized β-cyclodextrin (e.g., Rt-βDEXse™).[4]
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: ~220 °C.
-
Detector: Flame Ionization Detector (FID).
-
Oven Program: A temperature gradient is typically employed, for example, starting at 80 °C and ramping to 150 °C at 2-5 °C/min. This program would need to be optimized for baseline separation.
Expected Outcome: The (S)- and (R)-enantiomers will elute at different retention times, allowing for their separation and quantification. The peak area of each enantiomer can be used to determine the enantiomeric purity of the sample.
2.2.2 Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC offers a versatile alternative, especially for less volatile compounds or for preparative scale separations. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and show broad applicability.
Protocol for Chiral HPLC Analysis:
-
Column: A column packed with a polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H or Chiralpak® AD).[6]
-
Mobile Phase: Typically a mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol or ethanol (e.g., 90:10 hexane:isopropanol). The exact ratio must be optimized. For acidic compounds, a small amount of an acid like trifluoroacetic acid may be added.[6]
-
Flow Rate: ~1.0 mL/min.
-
Detector: UV detector (if the molecule has a chromophore, which this one does not significantly) or a refractive index (RI) detector.
Sources
- 1. US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester - Google Patents [patents.google.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docbrown.info [docbrown.info]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gcms.cz [gcms.cz]
- 8. bgb-analytik.com [bgb-analytik.com]
Principal Synthetic Strategy: Asymmetric Reduction of Propyl 4-chloro-3-oxobutanoate
An In-Depth Guide to the Synthetic Strategies for Propyl (S)-4-chloro-3-hydroxybutanoate: A Comparative Review
Propyl (S)-4-chloro-3-hydroxybutanoate is a valuable chiral building block in modern organic synthesis. Its stereodefined structure, featuring a hydroxyl group and a chlorine atom on adjacent carbons, makes it a versatile precursor for a wide range of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its structural analogue, ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-ECHB or (S)-CHBE), is a well-established key intermediate in the synthesis of cholesterol-lowering statin drugs, such as Atorvastatin.[2][3]
This guide provides a comprehensive review and comparison of the principal synthetic methods for obtaining propyl (S)-4-chloro-3-hydroxybutanoate, with a primary focus on the asymmetric reduction of the prochiral precursor, propyl 4-chloro-3-oxobutanoate. While much of the published research focuses on the ethyl ester, the methodologies, particularly biocatalytic approaches, are often applicable to a range of alkyl esters due to the broad substrate specificity of the enzymes involved.[4][5] We will delve into biocatalytic and chemo-catalytic strategies, offering a critical comparison to assist researchers in selecting the most suitable method for their specific needs.
The most direct and widely employed route to propyl (S)-4-chloro-3-hydroxybutanoate is the stereoselective reduction of the ketone in propyl 4-chloro-3-oxobutanoate. This transformation can be achieved with exceptional control of stereochemistry using either biological catalysts (enzymes or whole-cell systems) or chemical catalysts (asymmetric hydrogenation).
Caption: Biocatalytic Reduction with Cofactor Regeneration.
Exemplary Biocatalytic Systems:
-
Recombinant Escherichia coli : This is the most common host for overexpressing specific reductases. By co-expressing a desired carbonyl reductase and a glucose dehydrogenase, highly efficient whole-cell biocatalysts can be engineered.
-
A system co-expressing a carbonyl reductase from Pichia stipitis and glucose dehydrogenase from Bacillus megaterium in E. coli achieved a 90.7% molar yield for the ethyl ester with >99% e.e. [6] * Another novel alcohol dehydrogenase (SmADH31) from Stenotrophomonas maltophilia, when co-expressed with GDH, converted an exceptionally high concentration of ethyl 4-chloroacetoacetate (660 g/L) completely into (S)-CHBE with >99.9% e.e. [3][4]This demonstrates the potential for highly productive industrial processes.
-
-
Candida and Saccharomyces Species : Various yeasts are natural sources of reductases that can perform this transformation.
-
Resting cells of Candida parapsilosis ATCC 7330 were used to produce the ethyl ester at a concentration of 230 g/L with >99% e.e. and a 95% isolated yield. [7] * Specific reductases from Baker's yeast (Saccharomyces cerevisiae), such as YDL124W, have been identified and expressed in E. coli to produce (S)-ECHB exclusively. [2] Advantages:
-
-
Exceptional enantioselectivity (often >99.9% e.e.).
-
Mild reaction conditions (room temperature, neutral pH).
-
High yields and substrate concentrations are achievable.
-
Environmentally friendly (aqueous media, biodegradable catalysts).
Disadvantages:
-
Potential for substrate and product inhibition, which can lower reaction rates. [4][8]* Requires development of a recombinant strain and fermentation process.
-
Process optimization (pH, temperature, substrate feeding) is crucial for high productivity. [7]
Chemo-catalytic Asymmetric Hydrogenation
Asymmetric hydrogenation is a cornerstone of modern chemical synthesis for producing chiral molecules. [9]This method involves the use of a chiral transition metal complex, typically based on ruthenium, rhodium, or iridium, to catalyze the addition of hydrogen gas (H₂) across the ketone's double bond.
For the reduction of β-ketoesters like propyl 4-chloro-3-oxobutanoate, ruthenium catalysts bearing chiral phosphine ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are highly effective. The choice of the (R)- or (S)-enantiomer of the ligand dictates the stereochemical outcome of the product.
Advantages:
-
High catalytic efficiency (low catalyst loading).
-
Broad substrate scope.
-
Well-understood and predictable reaction mechanisms.
-
Does not require complex biological systems or cofactor regeneration.
Disadvantages:
-
Requires high-pressure hydrogen gas, which poses safety and equipment challenges.
-
Chiral metal catalysts and ligands can be very expensive and sensitive to air and moisture.
-
Potential for heavy metal contamination in the final product, a major concern in pharmaceutical manufacturing.
Alternative Synthetic Routes
While asymmetric reduction is the dominant strategy, other methods can be employed to synthesize chiral chlorohydrins.
-
Ring-Opening of Meso-Epoxides : This strategy involves the enantioselective opening of a symmetric (meso) epoxide with a chloride source, catalyzed by a chiral complex. [10]For this specific target molecule, one could envision a pathway starting from a suitable epoxide precursor, although this is less direct than the reduction of the keto-ester.
-
Synthesis from Chiral Epichlorohydrin : A more direct route starts from optically active (S)-epichlorohydrin. Reaction with a cyanide source can yield (S)-4-chloro-3-hydroxybutyronitrile. [11][12]This nitrile can then be hydrolyzed and esterified to give the desired propyl ester. This multi-step process preserves the initial chirality from the starting material.
Comparative Summary of Synthetic Methods
| Feature | Biocatalytic Reduction (Whole-Cell) | Chemo-catalytic Asymmetric Hydrogenation |
| Stereoselectivity (e.e.) | Excellent (>99%) [4][13][6] | Very Good to Excellent (>95%) |
| Yield | High to Excellent (>90%) [5][7] | High (>90%) |
| Catalyst | Recombinant microorganisms (e.g., E. coli) [5] | Chiral metal complexes (e.g., Ru-(S)-BINAP) |
| Reaction Conditions | Mild (25-37 °C, atmospheric pressure, aqueous) [7][14] | High pressure H₂, organic solvents |
| Substrate Conc. | Can be very high (up to 4.0 M) [3][4] | Typically lower due to solubility/inhibition |
| Key Advantages | Unmatched enantioselectivity, green process, safe | High turnover, no cofactor needed, predictable |
| Key Disadvantages | Substrate/product inhibition, complex process setup | Expensive/toxic catalysts, high-pressure H₂ |
Detailed Experimental Protocol: Whole-Cell Bioreduction
This protocol is a representative example based on methodologies reported for the synthesis of the ethyl ester using a recombinant E. coli strain co-expressing a carbonyl reductase and glucose dehydrogenase. [4][6]It is adapted for the synthesis of the propyl ester.
Objective: To synthesize propyl (S)-4-chloro-3-hydroxybutanoate via asymmetric reduction of propyl 4-chloro-3-oxobutanoate using a whole-cell biocatalyst.
Materials:
-
Recombinant E. coli cells co-expressing a suitable (S)-selective carbonyl reductase and glucose dehydrogenase (GDH).
-
Propyl 4-chloro-3-oxobutanoate (Substrate)
-
D-Glucose (Co-substrate for cofactor regeneration)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Bioreactor or temperature-controlled shaker incubator
Procedure:
-
Biocatalyst Preparation:
-
Cultivate the recombinant E. coli strain in a suitable growth medium (e.g., LB broth with appropriate antibiotics) until it reaches the mid-to-late exponential growth phase.
-
Induce protein expression by adding an inducer like IPTG and continue cultivation for several hours.
-
Harvest the cells via centrifugation and wash with phosphate buffer to obtain a dense cell paste. These "resting cells" are now the biocatalyst.
-
-
Asymmetric Reduction Reaction:
-
In a bioreactor or baffled flask, prepare the reaction mixture consisting of 100 mM potassium phosphate buffer (pH 7.0).
-
Add the harvested E. coli cell paste to a desired final concentration (e.g., 50 g/L wet cell weight).
-
Add D-glucose to the mixture (e.g., 1.2 molar equivalents relative to the total substrate to be added).
-
Start the reaction by adding propyl 4-chloro-3-oxobutanoate. To avoid substrate inhibition, a fed-batch strategy is often preferred, where the substrate is added portion-wise over several hours to maintain a low concentration. A typical target final product concentration could be 100-200 g/L.
-
Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation to keep the cells suspended. Monitor the pH and adjust as necessary, as the oxidation of glucose to gluconic acid will lower the pH.
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by taking small aliquots over time and analyzing them by gas chromatography (GC) or HPLC to measure the disappearance of the substrate and the appearance of the product.
-
Once the conversion is complete (>99%), terminate the reaction by centrifuging the mixture to remove the cell mass.
-
Extract the supernatant (the aqueous phase containing the product) multiple times with an organic solvent like ethyl acetate.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
-
Purification and Analysis:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude propyl (S)-4-chloro-3-hydroxybutanoate.
-
If necessary, purify the product further by vacuum distillation or column chromatography.
-
Confirm the identity and purity of the final product using GC, NMR, and MS. Determine the enantiomeric excess (e.e.) using chiral HPLC or chiral GC analysis.
-
Conclusion
The synthesis of propyl (S)-4-chloro-3-hydroxybutanoate is most effectively and selectively achieved through the asymmetric reduction of its corresponding β-ketoester. While chemo-catalytic hydrogenation offers a viable, rapid route, biocatalysis has emerged as the superior strategy, particularly for industrial applications. Whole-cell biocatalytic systems, especially those using engineered E. coli, provide a pathway to the target molecule with exceptionally high enantiomeric purity (>99% e.e.) and yield under mild, sustainable conditions. [4][5]The ability to achieve very high product titers by overcoming substrate and product inhibition challenges positions biocatalysis as the method of choice for the scalable and economical production of this important chiral intermediate.
References
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Yamamoto, H., et al. (2003). Synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate using fabG-homologues. Applied Microbiology and Biotechnology, 61(5-6), 487-493. [Link]
-
Zhu, D., et al. (2010). Biocatalytic synthesis of (S)-4-chloro-3-hydroxybutanoate ethyl ester using a recombinant whole-cell catalyst. Applied Microbiology and Biotechnology, 88(6), 1289-1297. [Link]
-
Kotani, S., et al. (2019). Facile synthesis of chiral 1,2-chlorohydrins via the ring-opening of meso-epoxides catalyzed by chiral phosphine oxides. Scilit. [Link]
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Yamamoto, H., et al. (2002). Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing (S)-Specific Secondary Alcohol Dehydrogenase. Bioscience, Biotechnology, and Biochemistry, 66(2), 481-483. [Link]
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-
de la Torre, M. G., et al. (2022). Synthesis of Optically Active syn- and anti-Chlorohydrins through a Bienzymatic Reductive Cascade. Organic Letters, 24(39), 7195–7200. [Link]
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Yang, Z., et al. (2020). Efficient Asymmetric Synthesis of Ethyl (S)-4-Chloro-3-hydroxybutyrate Using Alcohol Dehydrogenase SmADH31 with High Tolerance of Substrate and Product in a Monophasic Aqueous System. Organic Process Research & Development, 24(6), 1068–1076. [Link]
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Lee, S., et al. (2021). Stereoselective synthesis of highly functionalized (Z)-chloroalkene dipeptide isosteres containing an α,α-disubstituted amino acid. Nature Communications, 12(1), 4195. [Link]
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de la Torre, M. G., et al. (2022). Synthesis of Optically Active syn- and anti-Chlorohydrins through a Bienzymatic Reductive Cascade. Organic Letters, 24(39), 7195-7200. [Link]
-
He, Y. C., et al. (2014). Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14. Bioresource Technology, 162, 280-286. [Link]
-
Kataoka, M., et al. (1997). Enzymatic production of ethyl (R)-4-chloro-3-hydroxybutanoate: asymmetric reduction of ethyl 4-chloro-3-oxobutanoate by an Escherichia coli transformant expressing the aldehyde reductase gene from yeast. Applied Microbiology and Biotechnology, 48(6), 699-703. [Link]
-
Yi, D., et al. (2005). Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains. Biotechnology Letters, 27(2), 119-125. [Link]
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-
Shimizu, S., et al. (1990). Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. Applied and Environmental Microbiology, 56(8), 2374-2377. [Link]
-
Kaliaperumal, T., et al. (2011). Asymmetric Reduction of Alkyl-3-oxobutanoates by Candida parapsilosis ATCC 7330: Insights into Solvent and Substrate Optimisation of the Biocatalytic Reaction. Open University Chemistry India. [Link]
-
Maruoka, K., & Yamamoto, H. (2009). Stereoselective Synthesis of α,α-Chlorofluoro Carbonyl Compounds Leading to the Construction of Fluorinated Chiral Quaternary Carbon Centers. Angewandte Chemie International Edition, 48(25), 4664-4666. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). Mastering Asymmetric Synthesis: The Power of (S)-4-Chloro-3-Hydroxybutyronitrile. Pharma Compass. [Link]
-
Liu, W., et al. (2011). Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl (S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System. ResearchGate. [Link]
-
Kannappan, V. (2024). Recent Advances in Catalytic Asymmetric Synthesis. Chiralpedia. [Link]
-
Lee, D., et al. (2010). Asymmetric synthesis of (S)-ethyl-4-chloro-3-hydroxy butanoate using a Saccharomyces cerevisiae reductase: enantioselectivity and enzyme-substrate docking studies. Biochimica et Biophysica Acta, 1804(9), 1841-1849. [Link]
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-
ResearchGate. (n.d.). Synthesis of Ethyl ( R )-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing ( S )-Specific Secondary Alcohol Dehydrogenase. ResearchGate. [Link]
-
Kaliaperumal, T., et al. (2010). Asymmetric synthesis of (S)-ethyl-4-chloro-3-hydroxybutanoate using Candida parapsilosis ATCC 7330. Journal of Industrial Microbiology & Biotechnology, 37(2), 159-165. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Propyl (S)-4-chloro-3-hydroxybutanoate
Navigating the disposal of specialized chemical reagents requires a blend of regulatory knowledge, chemical insight, and a commitment to safety. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Propyl (S)-4-chloro-3-hydroxybutanoate, ensuring the safety of laboratory personnel and compliance with environmental regulations. As this compound is a halogenated organic ester, its disposal protocol is dictated by its chemical properties and the associated regulatory frameworks.
Hazard Identification and Chemical Profile
Before any handling or disposal, a thorough understanding of the chemical's hazards is paramount. While a specific Safety Data Sheet (SDS) for the propyl ester may not always be readily available, we can infer its primary hazards from analogous compounds like Ethyl (S)-4-chloro-3-hydroxybutanoate.
Primary Hazards:
-
Serious Eye Damage/Irritation: Similar chloro-hydroxybutanoates are classified as causing serious eye damage[1][2]. Contact can lead to severe irritation or burns.
-
Skin Irritation: Prolonged or repeated contact may cause skin irritation[3].
-
Harmful if Swallowed: Oral toxicity is a concern with related compounds[2].
-
Halogenated Organic Compound: As a chlorinated compound, it falls under specific waste categories that require incineration at high temperatures to prevent the formation of toxic byproducts[4][5][6].
These hazards underscore the necessity for stringent safety protocols during every phase of the disposal process. The Occupational Safety and Health Administration (OSHA) mandates that all personnel handling such hazardous chemicals must be trained on their specific risks and the appropriate protective measures[7][8][9].
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The goal is to create a complete barrier between the researcher and the chemical.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield. | Standard safety glasses are insufficient. Goggles provide a seal against splashes, while a face shield offers an additional layer of protection against unexpected events. This combination is mandated by OSHA's eye and face protection regulations (29 CFR 1910.133) for handling chemicals that can cause serious eye damage[1]. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | No single glove material protects against all chemicals. It is crucial to consult the glove manufacturer's compatibility chart. Always inspect gloves for any signs of degradation or puncture before use[8]. |
| Body Protection | A chemically resistant lab coat, worn fully buttoned. | Protects against incidental skin contact and contamination of personal clothing. |
| Footwear | Closed-toe shoes made of a non-porous material. | Prevents injury from spills that may reach the floor. |
In-Lab Waste Collection: The Satellite Accumulation Area (SAA)
The Environmental Protection Agency (EPA) has specific regulations for the initial point of waste generation, known as the Satellite Accumulation Area (SAA)[10]. This is where your waste journey begins.
Step-by-Step Protocol for Waste Collection:
-
Select the Correct Waste Container:
-
Proper Labeling (From the First Drop):
-
Segregate Your Waste:
-
Propyl (S)-4-chloro-3-hydroxybutanoate is a halogenated organic compound . It must be collected in a dedicated "Halogenated Organic Waste" container[4][5][6].
-
Crucially, do not mix this waste with non-halogenated organic solvents, strong acids, bases, or oxidizers[4][6]. Mixing incompatible waste streams can lead to dangerous reactions and significantly increases disposal costs.
-
-
Safe Storage Practices:
Waste Segregation Workflow
Caption: Decision workflow for segregating halogenated waste.
Spill Management: Preparedness and Response
Even with the best practices, spills can occur. A swift and correct response is critical to mitigate risks.
Immediate Actions for Any Spill:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Assess the Hazard: If the spill is large, involves highly volatile substances, or you are unsure how to proceed, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency services.
Cleanup Protocol for Minor Spills:
-
Don Appropriate PPE: Before approaching the spill, ensure you are wearing the full PPE detailed in Section 2.
-
Contain the Spill: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels to absorb the bulk of the liquid.
-
Absorb the Liquid: Gently cover the spill with the absorbent material, working from the outside in.
-
Collect the Waste: Carefully scoop the saturated absorbent material into a designated hazardous waste bag or container.
-
Decontaminate the Area: Clean the spill surface with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Label and Dispose: Seal and label the container with the cleanup debris as "Hazardous Waste" and list all contents. Manage this container through your institution's hazardous waste program.
Spill Response Workflow
Caption: Step-by-step workflow for chemical spill response.
Central Accumulation and Final Disposal
Once your SAA container is full, it must be moved to a Central Accumulation Area (CAA) for eventual pickup by a licensed hazardous waste disposal company.
-
Transport with Care: Use a secondary containment carrier when moving the waste container from the lab to the CAA.
-
Log and Document: Follow your institution's procedures for logging the waste into the CAA inventory. This creates a "cradle-to-grave" tracking record, as required by the EPA's Resource Conservation and Recovery Act (RCRA)[11][13].
-
Professional Disposal: The final disposal must be handled by a certified hazardous waste management company. Halogenated organic wastes are typically disposed of via high-temperature incineration[4][10]. Never dispose of this chemical down the drain or in the regular trash[13].
Emergency Exposure Procedures
In the event of personal exposure, immediate and correct first aid is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2].
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops[2].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2].
Always have the Safety Data Sheet (SDS) for the chemical or a similar compound available for emergency responders.
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Chemical Hazards and Toxic Substances - Overview . Occupational Safety and Health Administration. [Link]
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Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]
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-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
